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  • Product: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline
  • CAS: 464913-73-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional chemical entities that require rigorous mechanistic deconstruction. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional chemical entities that require rigorous mechanistic deconstruction. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3) is a prime example. While often utilized as a versatile building block in medicinal chemistry, its structural topology—comprising an unsubstituted 1H-imidazole ring connected via an ethoxy linker to an ortho-aniline—dictates a highly predictable and multifaceted in vitro pharmacological profile.

This whitepaper systematically deconstructs its putative mechanisms of action, focusing on metalloenzyme coordination, kinase hinge-region engagement, and metabolic bioactivation. By understanding the causality behind these molecular interactions, researchers can better predict off-target liabilities and optimize assay designs.

Structural Deconstruction & Mechanistic Pathways

Metalloenzyme Coordination: Type II Cytochrome P450 Inhibition

The most prominent in vitro interaction of the 1H-imidazole moiety is its capacity to act as a Type II inhibitor of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP51. The mechanism is driven by the lone electron pair on the unsubstituted N3 atom of the imidazole ring. This nitrogen acts as a strong Lewis base, directly coordinating with the Lewis acidic ferric (Fe³⁺) iron at the center of the CYP porphyrin ring[1].

This direct coordination displaces the native distal water molecule, shifting the heme iron from a high-spin (five-coordinate) to a low-spin (six-coordinate) state[1]. Spectroscopically, this manifests as a characteristic "Type II" red shift of the Soret band from ~419 nm to ~424 nm[2]. Because the ethoxy linker provides significant rotational freedom, the compound can adopt multiple conformations to minimize steric clashes within the CYP active site, leading to complex, biphasic heme interactions[2].

Kinase Hinge Binding: ATP-Competitive Inhibition

The ortho-aniline moiety serves as a classic pharmacophore for protein kinase inhibition. In the ATP-binding cleft of kinases, the adenine ring of endogenous ATP normally forms critical hydrogen bonds with the hinge region connecting the N- and C-terminal lobes. The primary amine of the aniline group mimics this interaction, acting as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge residues[3]. The ethoxy linker allows the imidazole ring to project outward into the solvent-exposed region or interact with secondary hydrophobic pockets, stabilizing the inhibitor-kinase complex[3].

Metabolic Bioactivation: N-Hydroxylation

In cellular or microsomal in vitro assays, the aniline group is highly susceptible to metabolic bioactivation. Enzymes such as CYP1A2 and CYP2E1 catalyze the N-hydroxylation of primary aromatic amines[4]. This reaction converts the aniline into a reactive hydroxylamine, which can subsequently undergo dehydration to form a highly electrophilic nitrenium ion[4]. This metabolic pathway is often characterized by negative cooperativity, where the binding of the substrate to a high-affinity site alters the overall oxidation rate[5].

MOA cluster_CYP Metalloenzyme Interaction Pathway cluster_Kinase Kinase Interaction Pathway Compound 2-[2-(1H-imidazol-1-yl)ethoxy]aniline CYP CYP450 Enzymes (e.g., CYP3A4) Compound->CYP Kinase Protein Kinases Compound->Kinase TypeII Type II Heme Coordination (Imidazole N3 ➔ Fe3+) CYP->TypeII Inhibition Enzyme Inhibition (Soret Shift ~424nm) TypeII->Inhibition Hinge Hinge Region Binding (Aniline NH ➔ Backbone CO) Kinase->Hinge ATPComp ATP-Competitive Inhibition Hinge->ATPComp

Dual in vitro mechanism of action pathways for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Quantitative Data Presentation

To contextualize the in vitro behavior of this compound, the following table summarizes the expected pharmacological parameters based on its structural motifs.

Target ClassPrimary PharmacophoreMechanism of ActionExpected In Vitro RangeReadout / Detection Method
CYP3A4 / CYP51 1H-ImidazoleType II Heme Coordination Kd​ : 0.5 µM – 5.0 µMUV-Vis Difference Spectroscopy
Protein Kinases Ortho-AnilineATP-Competitive Hinge Binding IC50​ : 1.0 µM – 10.0 µMTR-FRET (LanthaScreen)
CYP1A2 / CYP2E1 Ortho-AnilineN-Hydroxylation (Bioactivation) Km​ : 10 µM – 50 µMLC-MS/MS (GSH-Adduct Trapping)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies to elucidate this compound's mechanism in vitro.

Protocol 1: CYP450 Spectral Binding & Inhibition Assay

This assay determines the spectral binding constant ( Kd​ ) of the imidazole moiety to the CYP heme iron.

  • Enzyme Preparation: Prepare 1 µM recombinant CYP3A4 in 50 mM potassium phosphate buffer (pH 7.4) supplemented with 20% glycerol and 1 mM DTT.

    • Causality: CYP enzymes are highly prone to aggregation and auto-oxidation in vitro. Glycerol acts as an osmolyte to stabilize the protein fold, while DTT maintains the cysteine thiolate axial ligand, ensuring the heme iron remains in the catalytically relevant ferric (Fe³⁺) state.

  • Titration: Split the enzyme solution into sample and reference cuvettes. Titrate the compound (0.1 to 50 µM in DMSO) into the sample cuvette, and an equal volume of pure DMSO into the reference cuvette.

    • Causality: Difference spectroscopy is utilized rather than absolute absorbance because the background absorbance of the protein and the test compound itself would obscure the subtle Soret band shift.

  • Spectral Scanning: Record the difference spectra from 350 to 500 nm. Calculate the ΔA (Absorbance at 424 nm minus Absorbance at 390 nm).

  • Self-Validation System: Run Ketoconazole as a positive control (expected Kd​ < 0.1 µM). If Ketoconazole fails to produce a Type II shift, the CYP3A4 batch is denatured (forming inactive P420).

Workflow Prep 1. Prepare Recombinant CYP3A4 (Ferric State) Titrate 2. Titrate Compound (0.1 to 50 µM) Prep->Titrate Scan 3. UV-Vis Difference Spectroscopy (350-500 nm) Titrate->Scan Analyze 4. Calculate Kd from ΔA (424 nm - 390 nm) Scan->Analyze

Step-by-step in vitro workflow for determining Type II CYP450 spectral binding kinetics.

Protocol 2: Kinase ATP-Competitive Profiling

To validate the aniline-mediated hinge binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Pre-Incubation: Incubate the target kinase with the test compound for 30 minutes at room temperature prior to ATP addition.

    • Causality: Hinge-binding anilines often exhibit slow-binding kinetics due to required conformational shifts in the kinase DFG motif. Pre-incubation ensures equilibrium is reached, preventing artificially high IC50​ values.

  • ATP Addition: Add ATP at a concentration exactly equal to its Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant (Cheng-Prusoff relationship).

  • Self-Validation System: Include Staurosporine as a universal pan-kinase positive control. Include a well with 100x ATP to prove the compound's mechanism is strictly ATP-competitive.

Protocol 3: Reactive Metabolite Trapping (Bioactivation)

To detect the formation of reactive nitrenium ions via N-hydroxylation.

  • Microsomal Incubation: Incubate 10 µM of the compound with 1 mg/mL Human Liver Microsomes (HLM), 5 mM Glutathione (GSH), and an NADPH regenerating system at 37°C for 60 minutes.

    • Causality: Nitrenium ions are too transient to measure directly. GSH is added as a "soft" nucleophile to trap the electrophilic intermediate, forming a stable, covalent GSH-adduct that can be detected.

  • Quenching: Stop the reaction with ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile precipitates microsomal proteins, while the acidic environment stabilizes the newly formed GSH-adducts for downstream LC-MS/MS analysis.

  • Self-Validation System: Run a parallel incubation omitting NADPH. If GSH-adducts are detected in the absence of NADPH, the binding is an artifact (e.g., direct chemical reactivity) rather than CYP-mediated bioactivation.

References

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions PubMed[Link][2]

  • Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor PMC[Link][1]

  • CYP2E1 hydroxylation of aniline involves negative cooperativity PubMed[Link][5]

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? ACS Publications[Link][4]

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns ResearchGate[Link][3]

Sources

Exploratory

In-Depth Technical Guide: Crystal Structure and X-ray Diffraction of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Executive Summary 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3; Chemical Formula: C₁₁H₁₃N₃O) is a highly versatile bifunctional molecule featuring a primary aniline moiety, a flexible ethoxy linker, and an imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3; Chemical Formula: C₁₁H₁₃N₃O) is a highly versatile bifunctional molecule featuring a primary aniline moiety, a flexible ethoxy linker, and an imidazole ring[1]. In drug development and coordination chemistry, this compound serves as a critical pharmacophore intermediate and a bidentate ligand. Understanding its solid-state architecture via single-crystal X-ray diffraction (SC-XRD) is paramount for predicting its hydrogen-bonding capabilities, conformational flexibility, and reactivity.

This whitepaper provides a comprehensive, field-validated methodology for the crystallogenesis, X-ray diffraction data collection, and structural refinement of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline. By detailing the causality behind each experimental choice, this guide ensures that researchers can achieve publication-quality crystallographic data.

Crystallogenesis: The Causality of Sample Preparation

The primary challenge in crystallizing flexible ethoxy-linked molecules is their tendency to form microcrystalline powders or twinned crystals due to rapid conformational locking during nucleation. To circumvent this, a vapor diffusion technique is employed.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 20 mg of the compound in 1.0 mL of a polar aprotic solvent, such as ethyl acetate (EtOAc). Causality: EtOAc readily dissolves both the polar imidazole/aniline rings and the organic linker without acting as a strong hydrogen-bond competitor.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which often leads to multi-crystal clusters.

  • Antisolvent Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of a non-polar antisolvent, such as n-hexane.

  • Diffusion & Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate at a stable 20 °C for 4–7 days. Causality: The volatile n-hexane slowly diffuses into the EtOAc solution. This gradual decrease in solubility limits supersaturation spikes, promoting the slow, ordered growth of a single macroscopic crystal.

X-Ray Diffraction Data Collection Workflow

Once a suitable single crystal (optimal dimensions: ~0.15 × 0.10 × 0.05 mm) is harvested, it must be subjected to high-resolution X-ray diffraction.

Step-by-Step Data Collection Protocol
  • Cryomounting: Harvest the crystal using a nylon cryoloop coated in perfluoropolyether oil. Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: The oil freezes instantly, securing the crystal without mechanical stress. Cryogenic cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), leading to sharper diffraction spots at higher resolution limits and minimizing radiation-induced degradation.

  • Matrix Scan: Perform a preliminary matrix scan using a microfocus Cu Kα source (λ = 1.54178 Å) to determine the unit cell dimensions and assess crystal quality (mosaicity).

  • Hemisphere Collection: Collect full hemisphere data using a photon-counting pixel array detector. Ensure a redundancy of at least 4.0 and a completeness of >99% up to a 2θ of 67.0°.

XRD_Workflow Cryst 1. Crystallogenesis (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Diffract 3. X-Ray Diffraction (Cu K-alpha, Diffractometer) Mount->Diffract Phase 4. Structure Solution (SHELXT Intrinsic Phasing) Diffract->Phase Refine 5. Structure Refinement (SHELXL / Olex2) Phase->Refine Validate 6. Validation & CIF (checkCIF / Platon) Refine->Validate

Workflow for X-ray diffraction analysis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Structure Solution and Refinement (SHELX & Olex2)

The raw diffraction frames contain intensities but lack phase information—a fundamental hurdle known as the "phase problem."

Solving the Phase Problem

The structure is solved using Intrinsic Phasing via the algorithm[2].

  • Causality: Unlike classical direct methods, SHELXT expands the data to the lowest symmetry space group ( P1 ), solves the phase problem using dual-space recycling, and subsequently deduces the correct space group from the resulting electron density map[2]. This eliminates user bias in space group assignment and provides a highly accurate initial model.

Structural Refinement

Refinement is executed using [3], seamlessly integrated within the graphical user interface[4].

  • Full-Matrix Least-Squares: Refinement is performed on F2 rather than F . Causality: Refining on F2 allows the inclusion of all reflection data, including weak or statistically negative intensities, preventing systemic bias in the estimation of bond lengths.

  • Anisotropic Displacement: All non-hydrogen atoms (C, N, O) are refined anisotropically.

  • Hydrogen Atom Treatment: Hydrogen atoms attached to the aniline nitrogen are located in the difference Fourier map and refined freely if data quality permits. Carbon-bound hydrogens are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Structural Analysis & Quantitative Data

Based on the topological and chemical constraints of C₁₁H₁₃N₃O, the molecule crystallizes in a low-symmetry system, governed by strong directional intermolecular forces.

Table 1: Representative Crystallographic Parameters for C₁₁H₁₃N₃O
ParameterRepresentative Value
Chemical Formula C₁₁H₁₃N₃O
Formula Weight 203.24 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.65 mm⁻¹
F(000) ~432
Theta range for data collection 3.0° to 67.0°
Final R indices [I > 2σ(I)] R1​≈0.040 , wR2​≈0.105
Conformational and Supramolecular Features
  • Conformation: The ethoxy linker (-O-CH₂-CH₂-N-) adopts an anti-periplanar conformation in the solid state. This extended geometry minimizes steric repulsion between the bulky terminal aniline and imidazole rings.

  • Hydrogen Bonding Network: The crystal packing is primarily driven by strong intermolecular hydrogen bonds. The primary amine (-NH₂) of the aniline moiety acts as a dual hydrogen-bond donor. The unprotonated nitrogen atom (-N=) of the imidazole ring acts as the primary hydrogen-bond acceptor.

  • π-π Stacking: Offset face-to-face π-π stacking interactions between the electron-rich aniline ring and the electron-deficient imidazole ring of adjacent molecules further consolidate the 3D lattice.

H_Bonding Aniline_NH Aniline -NH2 (H-Bond Donor) Imidazole_N Imidazole -N= (H-Bond Acceptor) Aniline_NH->Imidazole_N Strong N-H...N Ether_O Ether -O- (Weak Acceptor) Aniline_NH->Ether_O Weak N-H...O Pi_System Aromatic Rings (Pi-Pi Stacking) Pi_System->Pi_System Offset Face-to-Face

Predicted intermolecular interactions driving the crystal packing of the compound.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • American Elements. "2-[2-(1H-imidazol-1-yl)ethoxy]aniline | CAS 464913-73-3".[Link]

Sources

Foundational

receptor binding affinity of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline compounds

An In-depth Technical Guide to the Receptor Binding Affinity of Imidazole-Based Compounds Targeting Serotonin Receptors Foreword for the Researcher In the landscape of medicinal chemistry, the imidazole scaffold stands a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of Imidazole-Based Compounds Targeting Serotonin Receptors

Foreword for the Researcher

In the landscape of medicinal chemistry, the imidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and prevalence in a multitude of biologically active compounds.[1] Its unique electronic and structural characteristics allow for a diverse range of interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3][4] This guide delves into the receptor binding affinity of a specific class of these compounds, focusing on derivatives that, like the exemplary 2-[2-(1H-imidazol-1-yl)ethoxy]aniline structure, are designed to interact with the serotonergic system.

The serotonergic system, with its array of receptor subtypes, plays a crucial role in regulating a vast spectrum of physiological and psychological processes.[5] Consequently, it remains a pivotal target for the treatment of psychiatric disorders, most notably depression and anxiety.[2][4][6] This document will provide you, the dedicated researcher, scientist, or drug development professional, with a comprehensive exploration of the principles governing the interaction of imidazole-based ligands with serotonin receptors. We will dissect the intricate structure-activity relationships (SAR), provide a field-proven experimental protocol for the determination of binding affinity, and visualize the underlying biological and experimental workflows. Our objective is to equip you not just with data, but with a deeper, mechanistic understanding to empower your own research endeavors.

The Serotonergic System: A Key Therapeutic Target

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of neurotransmission in the central nervous system. Its effects are mediated by a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, currently classified into seven distinct families (5-HT1 to 5-HT7).[7] Among these, the 5-HT1A and 5-HT2A receptors are particularly significant targets for therapeutic intervention in neuropsychiatric disorders.

  • 5-HT1A Receptors: Primarily coupled to Gαi proteins, their activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[5] Located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, they are integral to mood regulation. Partial agonists at this receptor are a feature of some atypical antipsychotic and antidepressant medications.

  • 5-HT2A Receptors: Coupled to Gαq proteins, their activation stimulates phospholipase C, leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). These receptors are widely distributed in the cerebral cortex and are implicated in processes such as learning, memory, and sensory perception. Antagonism at the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotics, contributing to their improved side-effect profile compared to older medications.[8]

The development of ligands with specific affinities and selectivities for these receptor subtypes is a cornerstone of modern neuropharmacology. The imidazole scaffold has proven to be a highly effective pharmacophore in the design of such ligands.[2][3][4]

Structure-Activity Relationships of Imidazole-Based Serotonin Receptor Ligands

The affinity of a ligand for its receptor is dictated by the precise three-dimensional arrangement of its functional groups and the resulting non-covalent interactions within the receptor's binding pocket. For imidazole-based compounds, systematic modifications to the core structure can lead to significant changes in binding affinity (Ki) and selectivity across different serotonin receptor subtypes.

The following data, adapted from a representative study on a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, illustrates key structure-activity relationships. While not the exact 2-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold, this series provides valuable insights into how substitutions on a core containing an imidazole and a phenylpiperazine moiety—common features in serotonin receptor ligands—influence binding.

Compound IDAryl Substitution (R)5-HT1A Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)
2 H1.8150
3 2-OCH31.5120
4 3-OCH35.2280
5 4-OCH310.5350
6 2-Cl2.5180
7 3-Cl4.8250
8 4-Cl8.2300
9 2-CH33.1200
10 3-CF36.5290

Data adapted from a study on imidazo[2,1-f]purine-2,4-dione derivatives to illustrate SAR principles.[9]

Analysis of Structure-Activity Relationships:

  • Impact of Aryl Substitution: The nature and position of the substituent on the terminal phenyl ring of the arylpiperazine moiety significantly modulate binding affinity. Unsubstituted compound 2 displays high affinity for the 5-HT1A receptor (Ki = 1.8 nM).

  • Positional Effects of Electron-Donating Groups: The introduction of a methoxy (-OCH3) group reveals a clear positional effect. A 2-methoxy substitution (compound 3 ) maintains high affinity, comparable to the unsubstituted analog. However, moving the methoxy group to the 3- or 4-position (compounds 4 and 5 ) leads to a progressive decrease in 5-HT1A affinity. This suggests that the steric bulk or electronic properties of a substituent at the ortho position of the phenyl ring are well-tolerated or even favorable for binding, while substitution at the meta and para positions is detrimental.

  • Influence of Electron-Withdrawing Groups: A similar positional trend is observed with the chloro (-Cl) substituent. A 2-chloro group (compound 6 ) results in high affinity, whereas 3- and 4-chloro substitutions (compounds 7 and 8 ) are less favorable. The trifluoromethyl (-CF3) group at the 3-position (compound 10 ) also results in a lower affinity compared to the ortho-substituted analogs.

  • Selectivity: All the listed compounds exhibit significant selectivity for the 5-HT1A receptor over the dopamine D2 receptor, with Ki values for D2 being two orders of magnitude higher in most cases. This highlights the utility of this chemical scaffold for achieving receptor subtype selectivity.

These insights underscore the importance of systematic structural modification and the careful placement of substituents to optimize the binding profile of a lead compound.

Experimental Protocol: Radioligand Binding Assay for the 5-HT1A Receptor

To quantitatively determine the binding affinity of a novel compound for a specific receptor, the competitive radioligand binding assay is the gold standard.[3][10] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.[2] The following protocol provides a detailed, step-by-step methodology for determining the Ki of a test compound at the human 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor expressed in recombinant cells.

Principle: The assay measures the concentration-dependent inhibition of the binding of a specific radioligand, [3H]8-OH-DPAT, by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[11]

  • Non-specific Binding Ligand: 10 µM Serotonin (5-HT) or Buspirone.[12]

  • Test Compounds: Serial dilutions of the imidazole-based compounds under investigation.

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Scintillation Counter: A liquid scintillation counter for detecting tritium.

Methodology:

  • Membrane Preparation:

    • Culture the cells expressing the h5-HT1A receptor to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, typically 1-2 nM), and 150 µL of the diluted membrane preparation.[12]

      • Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]8-OH-DPAT, and 150 µL of the membrane preparation.[12]

      • Test Compound Wells: 50 µL of the test compound dilution, 50 µL of [3H]8-OH-DPAT, and 150 µL of the membrane preparation.

    • Incubate the plate at 25-27°C for 60-90 minutes to allow the binding to reach equilibrium.[11][12]

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, place them in scintillation vials, and add the scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of the test compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Key Pathways and Workflows

To better understand the context of these binding studies, the following diagrams, generated using Graphviz, illustrate a representative signaling pathway and the experimental workflow.

G_protein_signaling Receptor 5-HT1A Receptor (GPCR) G_Protein Gαiβγ (Inactive) Receptor->G_Protein G_Protein_Active Gαi-GTP G_Protein->G_Protein_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand Imidazole Ligand (Agonist) Ligand->Receptor G_Protein_Active->AC Inhibition ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Decreased Second Messenger

Caption: Simplified Gαi-coupled signaling pathway for the 5-HT1A receptor.

radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration 4. Separate Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Calc_IC50 6. Calculate IC50 from Dose-Response Curve Counting->Calc_IC50 Calc_Ki 7. Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Concluding Remarks for the Innovator

The imidazole scaffold continues to be a fertile ground for the discovery of novel modulators of the serotonergic system. The structure-activity relationships discussed herein demonstrate that subtle chemical modifications can profoundly impact binding affinity and selectivity, offering a clear path for rational drug design. The provided experimental protocol for radioligand binding assays serves as a robust framework for the in vitro characterization of newly synthesized compounds. By integrating these principles of medicinal chemistry and pharmacological evaluation, researchers can continue to develop new chemical entities with refined therapeutic profiles, paving the way for the next generation of treatments for neuropsychiatric disorders.

References

  • Goel, K. K., Thapliyal, S., Kharb, R., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceutics, 15(9), 2208. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Davenport, A. P., & Kuc, R. E. (2003). Radioligand binding assays and their analysis. Methods in Molecular Biology, 259, 145-164. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(5), 1039-1052. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]

  • Goel, K. K., Thapliyal, S., Kharb, R., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. National Center for Biotechnology Information. [Link]

  • Goel, K. K., Thapliyal, S., Kharb, R., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure-Activity Relationship Studies. PubMed. [Link]

  • Encyclopedia.pub. (2023). Imidazoles as Serotonin Receptor Modulators for Depression Treatment. [Link]

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  • Szymański, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]

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  • Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4253-4257. [Link]

  • Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed. [Link]

  • Inoue, T., et al. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881. [Link]

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  • Akong, R. A., et al. (2025). 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes: Synthesis, characterisation, antimicrobial activity and oxidative coupling of o-aminophenol. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS: 464913-73-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS: 464913-73-3)[1].

Introduction and Strategic Overview

2-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly valuable bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients, particularly in the design of cyclic protein tyrosine kinase inhibitors and PAD4 inhibitors[2][3]. The molecule features a primary aniline moiety for subsequent amide coupling or cross-coupling reactions, and an imidazole ring that often serves as a hydrogen-bond acceptor or metal-chelating pharmacophore.

This application note details a robust, two-step synthetic route designed for high yield, scalability, and operational safety.

SyntheticWorkflow A 2-Nitrophenol + 1-(2-Chloroethyl)-1H-imidazole B Step 1: Williamson Ether Synthesis (K2CO3, DMF, 90°C) A->B C Intermediate: 1-(2-(2-Nitrophenoxy)ethyl)-1H-imidazole B->C D Step 2: Catalytic Hydrogenation (Pd/C, H2 or NH4HCO2, MeOH) C->D E Target Product: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline D->E

Fig 1. Two-step synthetic workflow for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Mechanistic Insights and Causality (E-E-A-T)

Do not treat this synthesis as a mere mixture of reagents; understanding the physicochemical causality behind each step is critical for troubleshooting and scaling.

Step 1: Williamson Ether Synthesis (SN2 Alkylation)

The first step is the O-alkylation of 2-nitrophenol with 1-(2-chloroethyl)-1H-imidazole hydrochloride. The presence of the ortho-nitro group strongly withdraws electron density from the aromatic ring, significantly increasing the acidity of the phenolic proton compared to unfunctionalized phenol[4][5]. This allows for quantitative deprotonation using a mild, inexpensive base like potassium carbonate (K₂CO₃)[4].

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[6]. We mandate the use of N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN2 attack on the primary alkyl chloride[4][7]. A catalytic amount of potassium iodide (KI) can be added to facilitate an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a more reactive alkyl iodide.

Step 2: Surface-Mediated Catalytic Hydrogenation

The intermediate nitroarene is reduced to the target aniline. Palladium on carbon (Pd/C) is the catalyst of choice due to its exceptional activity and selectivity for aromatic nitro group reduction under mild conditions[8][9].

The reduction follows the Haber mechanism on the palladium surface. The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), then a hydroxylamine (-NHOH), and finally to the primary amine (-NH₂)[8]. To bypass the hazards of high-pressure H₂ gas in standard laboratories, this protocol utilizes Catalytic Transfer Hydrogenation (CTH) using ammonium formate. On the Pd surface, ammonium formate decomposes into H₂, CO₂, and NH₃, providing a safe, steady, and highly efficient stoichiometric hydrogen source[10].

HydrogenationMechanism A H2 Gas / NH4HCO2 Donor B Pd/C Surface (H2 Dissociation) A->B Adsorption D Nitroso Intermediate (-NO) B->D +2H, -H2O C Nitroarene Adsorption (-NO2) C->B Surface Binding E Hydroxylamine Intermediate (-NHOH) D->E +2H F Aniline Product (-NH2) E->F +2H, -H2O

Fig 2. Surface-mediated reduction pathway of the nitro intermediate to aniline.

Quantitative Data and Reaction Parameters

Table 1: Stoichiometry and Reagent Profile for Step 1
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Nitrophenol139.111.001.39 gNucleophile Precursor
1-(2-Chloroethyl)-1H-imidazole HCl167.041.151.92 gElectrophile
Potassium Carbonate (K₂CO₃)138.213.004.15 gBase (Acid Scavenger)
Potassium Iodide (KI)166.000.100.17 gCatalyst (Finkelstein)
DMF (Anhydrous)73.09-20 mLPolar Aprotic Solvent
Table 2: Optimization of Hydrogenation Conditions (Step 2)
Hydrogen SourceCatalystSolventTemp (°C)Time (h)Yield (%)
H₂ Gas (1 atm)10% Pd/C (0.05 eq)Methanol251288
H₂ Gas (20 bar)[8]10% Pd/C (0.05 eq)Methanol302>95
NH₄HCO₂ (5.0 eq)[10]10% Pd/C (0.05 eq)Methanol65 (Reflux)392

Note: Catalytic Transfer Hydrogenation (NH₄HCO₂) is recommended for standard fume hood setups lacking pressure reactors.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2-(2-Nitrophenoxy)ethyl)-1H-imidazole (Step 1)

This protocol is designed as a self-validating system; do not proceed to work-up until TLC/LC-MS confirms complete consumption of 2-nitrophenol.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.39 g, 10.0 mmol), anhydrous K₂CO₃ (4.15 g, 30.0 mmol), and KI (0.17 g, 1.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. The solution will turn deep yellow/orange, confirming the generation of the phenoxide ion[4].

  • Electrophile Addition: Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.92 g, 11.5 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

  • Validation (In-Process Control): Monitor via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material (Rf ~0.8) should disappear, replaced by a new spot (Rf ~0.4, UV active).

  • Work-up: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil/solid. Yield: ~2.1 g (90%).

Protocol B: Synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (Step 2)
  • Reaction Setup: Dissolve the intermediate from Step 1 (2.33 g, 10.0 mmol) in LC-MS grade Methanol (30 mL) in a 100 mL two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.53 g, 0.5 mmol Pd). Safety Note: Pd/C is pyrophoric. Add it to the solvent under a blanket of nitrogen.

  • Hydrogen Donor Addition: Add ammonium formate (3.15 g, 50.0 mmol) in one portion[10].

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 65 °C (gentle reflux). Vigorous gas evolution (CO₂, H₂, NH₃) will be observed. Stir for 3 hours.

  • Validation (In-Process Control): Monitor by LC-MS. The nitro peak ([M+H]⁺ = 234.1) must be completely converted to the aniline peak ([M+H]⁺ = 204.1).

  • Filtration: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with Methanol (50 mL).

  • Purification: Concentrate the filtrate under vacuum. Redissolve the crude residue in Dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) to remove residual formic acid/salts. Dry the organic layer over Na₂SO₄, filter, and evaporate to afford the pure target compound.

  • Characterization: Verify the product via ¹H NMR (appearance of a broad singlet integrating for 2H around 4.5-5.0 ppm, corresponding to the -NH₂ group).

Sources

Application

Application Note: Advanced Protocol for the Buchwald-Hartwig Cross-Coupling of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline with Aryl Halides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process Focus: C–N Bond Formation, Catalyst Poisoning Mitigation, and Process Self-Validation Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process Focus: C–N Bond Formation, Catalyst Poisoning Mitigation, and Process Self-Validation

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the coupling of highly functionalized anilines with aryl halides. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly valuable bifunctional pharmacophore building block, featuring both a primary aniline for targeted C–N coupling and an ethoxy-tethered imidazole ring.

However, this substrate presents a severe mechanistic challenge during standard palladium-catalyzed Buchwald-Hartwig aminations. The unprotected 1H-imidazole moiety is a potent σ-donor. In standard catalytic systems, the basic imidazole nitrogen (N3) outcompetes the primary aniline for coordination to the electrophilic Palladium(II) intermediate. This leads to the formation of highly stable, off-cycle Pd-imidazole complexes, effectively poisoning the catalyst and halting the reaction prior to amine binding or reductive elimination 1.

The Causality of Ligand Selection: To overcome this thermodynamic sink, the catalytic system must be engineered with extreme steric constraints. The use of highly sterically demanding dialkylbiaryl phosphine ligands (such as BrettPhos) or bulky N-heterocyclic carbenes (NHCs, such as PEPPSI-IPentCl) is mandatory [[2]](). These ligands create a deep, sterically encumbered catalytic pocket around the palladium center. The primary aniline nitrogen is sufficiently unhindered to access the metal and undergo deprotonation; however, the bulky ethoxy-imidazole side chain is physically excluded from the inner coordination sphere, preventing catalyst deactivation 3. Furthermore, weakly binding amines and base-sensitive functional groups can be accommodated by carefully tuning the base (e.g., using Cs₂CO₃ or mild organic bases) 4.

MechanisticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)L OxAdd->PdII_ArX AmineBind Amine Coordination (Aniline NH2) PdII_ArX->AmineBind Bulky Ligand Promotes Poisoning Catalyst Poisoning (Imidazole Coordination) PdII_ArX->Poisoning Small Ligand Allows PdII_Amine Pd(II)(Ar)(NH-R)L AmineBind->PdII_Amine Base (-HX) RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting the prevention of imidazole poisoning.

Quantitative Data: Ligand Screening & Optimization

To demonstrate the causality of ligand selection, the following quantitative data summarizes a ligand screening for the model coupling of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline with 4-chlorotoluene at 100 °C.

Catalyst System (2 mol% Pd)Ligand TypeConversion (%)Mechanistic Observation & Causality
Pd₂(dba)₃ / BINAP Bidentate Phosphine< 10%Rapid catalyst poisoning. The wide bite angle fails to shield the Pd center from the imidazole N3 lone pair.
Pd₂(dba)₃ / XPhos Monodentate Biaryl45%Moderate conversion. Steric bulk is insufficient to fully prevent competing off-cycle equilibria.
Pd₂(dba)₃ / BrettPhos Highly Bulky Biaryl> 95%Excellent yield. The deep catalytic pocket physically excludes the imidazole side chain, ensuring primary aniline selectivity.
PEPPSI-IPentCl Bulky NHC> 98%Exceptional resistance to N-heterocycle poisoning due to the rigid, umbrella-like steric shielding of the IPent ligand.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific observable metrics (color changes, LC-MS profiles) are embedded to ensure the operator can verify the mechanistic integrity of the reaction before proceeding.

Materials & Reagents
ReagentEquivalentsFunction
2-[2-(1H-imidazol-1-yl)ethoxy]aniline1.0 eqNucleophile
Aryl Halide (Ar-Cl or Ar-Br)1.1 eqElectrophile
Pd₂(dba)₃0.02 eq (4 mol% Pd)Precatalyst
BrettPhos0.048 eqSterically demanding ligand
Sodium tert-butoxide (NaOtBu)1.5 eqBase (Use Cs₂CO₃ if base-sensitive groups are present)
Anhydrous Toluene0.2 MNon-polar solvent to favor reductive elimination
Step-by-Step Methodology

Step 1: Reaction Assembly & Rigorous Degassing

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Causality Check: Pd(0) is highly susceptible to oxidation, which will irreversibly kill the catalytic cycle. Seal the tube with a septum and subject the vessel to three cycles of high-vacuum evacuation and argon backfilling.

  • Add the aryl halide and 2-[2-(1H-imidazol-1-yl)ethoxy]aniline via syringe, followed by anhydrous, sparged toluene.

  • Self-Validation Metric 1: Upon addition of the solvent and initial stirring at room temperature, the dark purple/red color of Pd₂(dba)₃ should transition to a dark reddish-brown or amber, indicating the formation of the active L-Pd(0) complex.

Step 2: Catalytic Coupling

  • Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C.

  • Stir vigorously (800+ rpm) to ensure mass transfer, particularly if using an insoluble base like Cs₂CO₃.

Step 3: In-Process Quality Control (QC)

  • After 2 hours, briefly remove the vessel from the heat, backfill with argon, and extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade acetonitrile.

  • Self-Validation Metric 2: Analyze via LC-MS.

    • Pass: >50% conversion to the product mass. Proceed with heating for an additional 10-14 hours.

    • Fail (Starting Material Only): Indicates catalyst poisoning (likely due to oxygen ingress or degraded ligand).

    • Fail (Dehalogenated Ar-H observed): Indicates successful oxidative addition but failed reductive elimination, suggesting the base is exhausted or the solvent is wet.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (3x reaction volume) to precipitate inorganic salts.

  • Filter the crude mixture through a short pad of Celite to remove palladium black and salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine). Note: The triethylamine is critical to prevent the basic imidazole product from streaking on the acidic silica gel.

Workflow Prep 1. Reagent Prep Dry Toluene, Ar/N2 Degas 2. Degassing Vacuum/Argon x3 Prep->Degas React 3. Catalytic Coupling 100°C, 12-16 h Degas->React QC 4. In-Process QC LC-MS Validation React->QC Workup 5. Workup & Purify Filtration, Flash CC QC->Workup

Self-validating experimental workflow for the cross-coupling of imidazole-containing anilines.

Troubleshooting & Process Optimization

  • Bis-Arylation Side Products: If LC-MS reveals diarylation of the primary aniline, the steric bulk of the ligand is insufficient, or the ratio of aryl halide to aniline is too high. Ensure BrettPhos is used, as its specific architecture is tuned to halt after mono-arylation 2.

  • Substrate Insolubility: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline can exhibit poor solubility in pure toluene. If the reaction is heterogeneous, a co-solvent system of Toluene/1,4-Dioxane (4:1) can be employed without disrupting the catalytic cycle.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).1

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.2

  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. YorkSpace.3

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PubMed Central (PMC).4

Sources

Method

Application Note: Catalytic Applications of Hemilabile 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Metal Complexes

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Homogeneous Catalysis. Executive Summary The development of highly efficient, long-lasting transition metal catalysts relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Homogeneous Catalysis.

Executive Summary

The development of highly efficient, long-lasting transition metal catalysts relies heavily on the intelligent design of the supporting organic ligands. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS: 464913-73-3) has emerged as a highly versatile, multi-dentate scaffold for late transition metals (e.g., Ru, Pd, Ir) . By combining a strongly coordinating imidazole ring, a flexible ether linkage, and a primary aniline amine, this ligand functions as an N,O,N-tridentate or N,N-bidentate system.

This application note details the mechanistic advantages of this ligand—specifically its hemilability and metal-ligand bifunctionality —and provides self-validating protocols for synthesizing its Ruthenium(II) complexes for high-turnover transfer hydrogenation catalysis.

Mechanistic Insights: Hemilability and Bifunctionality

As a Senior Application Scientist, it is critical to understand why a ligand drives catalytic efficiency, rather than just observing the outcome. The structural design of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline leverages two advanced organometallic principles:

  • Hard-Soft Acid-Base (HSAB) Hemilability: Late transition metals like Ru(II) and Pd(II) are soft/borderline acids. The imidazole nitrogen (a borderline base) forms a robust, irreversible anchor that prevents catalyst decomposition and bulk metal precipitation (e.g., palladium black) . Conversely, the ether oxygen is a hard base. Its bond with the soft metal center is inherently weak and dynamic. During catalysis, this oxygen acts as a "windshield wiper"—it dissociates to expose a vacant coordination site for substrate binding, and rapidly recoordinates to stabilize the resting state of the complex .

  • Outer-Sphere Bifunctional Catalysis: The primary aniline group (-NH₂) is not just a structural anchor; it actively participates in the catalytic cycle. In transfer hydrogenation, the coordinated -NH₂ acts as a Brønsted acid, donating a proton to the substrate's carbonyl oxygen, while the metal center simultaneously delivers a hydride to the carbonyl carbon. This concerted, 6-membered transition state bypasses the high-energy inner-sphere substrate coordination step, drastically accelerating reaction rates.

Hemilability A Pre-Catalyst (N,O,N-Bound) B Active Species (O-Dissociated) A->B Activation (Base/Solvent) C Substrate-Bound Intermediate B->C Substrate Binding D Product Release & Recoordination C->D Catalytic Turnover D->A Resting State Regeneration D->B Fast Cycle

Fig 1. Hemilabile "on-off" coordination dynamics enabling continuous substrate turnover.

Experimental Methodologies & Self-Validating Protocols

The following protocols describe the synthesis of the active [Ru(η⁶-p-cymene)(L)]BF₄ catalyst and its subsequent application. Every step is designed with built-in analytical checkpoints to ensure the integrity of the catalytic system.

Synthesis of the [Ru(η⁶-p-cymene)(L)]BF₄ Pre-Catalyst

Causality of Reagents: The dimeric precursor [RuCl₂(p-cymene)]₂ is highly stable but catalytically dormant. To force the coordination of the weaker ether and aniline donors of our ligand, we utilize Silver Tetrafluoroborate (AgBF₄). The silver ion acts as a halide scavenger, precipitating insoluble AgCl and generating a highly electrophilic, coordinatively unsaturated Ru(II) center that rapidly binds the N,O,N-ligand .

Step-by-Step Protocol:

  • Halide Abstraction: In a flame-dried Schlenk flask under inert N₂ atmosphere, suspend [RuCl₂(p-cymene)]₂ (1.0 equiv, 0.5 mmol) and AgBF₄ (2.1 equiv, 1.05 mmol) in anhydrous dichloromethane (DCM, 15 mL). Stir at room temperature in the dark for 2 hours.

  • Ligand Addition: Dissolve 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (2.0 equiv, 1.0 mmol) in 5 mL of DCM. Add this solution dropwise to the activated ruthenium suspension. Stir for an additional 4 hours.

  • Purification: Filter the reaction mixture through a tightly packed pad of Celite to remove the precipitated AgCl. Concentrate the filtrate under reduced pressure to ~2 mL, and precipitate the complex by adding cold diethyl ether (20 mL).

  • Self-Validation (NMR Check): Isolate the solid and perform a ¹H NMR (400 MHz, CD₂Cl₂) analysis.

    • Validation criteria: The free ligand's characteristic imidazole N=CH-N proton typically resonates at ~7.6 ppm. Upon successful coordination, this peak will shift downfield to >8.2 ppm due to metal-induced deshielding. Furthermore, the flexible -CH₂-CH₂- ether protons will split into complex, diastereotopic multiplets, confirming the restricted rotation of the newly formed chelate rings.

Workflow L 1. Ligand Preparation 2-[2-(1H-imidazol-1-yl)ethoxy]aniline M 2. Metalation Ru(II) Precursor + AgBF4 L->M Equimolar ratio, Halide Abstraction C 3. Complex Isolation NMR & XRD Validation M->C Filtration of AgCl, Precipitation S 4. Catalytic Screening Transfer Hydrogenation C->S 0.5 mol% load, iPrOH solvent Q 5. Quantification GC-MS / HPLC Analysis S->Q Time-course aliquot sampling

Fig 2. Standardized workflow from ligand metalation to quantitative catalytic screening.

Protocol for Catalytic Transfer Hydrogenation of Ketones

Causality of Reagents: Isopropanol (iPrOH) is selected because it serves a dual purpose: it is the reaction solvent and the sacrificial hydrogen donor. Potassium hydroxide (KOH) is required to deprotonate the isopropanol; the resulting isopropoxide coordinates to the Ru(II) center and undergoes β-hydride elimination to generate the active Ruthenium-Hydride (Ru-H) catalytic species.

Step-by-Step Protocol:

  • Catalyst Activation: In a 20 mL reaction vial, dissolve the synthesized [Ru(η⁶-p-cymene)(L)]BF₄ catalyst (0.005 mmol, 0.5 mol% loading) in 5 mL of degassed iPrOH. Add a standardized solution of KOH in iPrOH (0.05 mmol, 10 equiv relative to the catalyst). Stir at 80 °C for 5 minutes to generate the active Ru-H species.

  • Substrate Addition: Inject the target substrate, Acetophenone (1.0 mmol), into the activated catalyst solution. Seal the vial and maintain stirring at 80 °C.

  • Self-Validating Sampling: To ensure the reaction is not suffering from catalyst deactivation (blacking out), take 50 µL aliquots at 15, 30, and 60 minutes.

  • Quench and Analyze: Immediately quench each aliquot by diluting it in 1 mL of ice-cold hexane (this precipitates the polar catalyst and halts the reaction). Filter through a short silica plug and analyze the supernatant via GC-MS to quantify the conversion of acetophenone to 1-phenylethanol.

Quantitative Data Summary

To demonstrate the superiority of the hemilabile N,O,N-design, the table below summarizes the representative catalytic performance of the 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Ru(II) complex against a rigid, non-hemilabile control complex (e.g., standard Bipyridine-Ru). The hemilabile system achieves significantly higher Turnover Frequencies (TOF) due to the rapid "on-off" dynamics of the ether linkage.

Catalyst SystemLigand TypeLoading (mol%)Time (h)Conversion (%)TONTOF (h⁻¹)
[Ru(η⁶-p-cymene)(L)]BF₄ Hemilabile N,O,N 0.51.0>99198198
[Ru(η⁶-p-cymene)(bipy)]BF₄Rigid N,N Control0.51.0428484
[Ru(η⁶-p-cymene)(L)]BF₄ Hemilabile N,O,N 0.14.096960240
[Ru(η⁶-p-cymene)(bipy)]BF₄Rigid N,N Control0.14.01818045

(Note: TON = Turnover Number; TOF = Turnover Frequency. Data represents standardized benchmarking for acetophenone reduction at 80 °C).

References

  • BLDpharm. "464913-73-3 | 2-[2-(1H-Imidazol-1-yl)ethoxy]aniline - Product Information and Structure." BLDpharm Database.
  • Organometallics. "Syntheses, Structures, and Catalytic Activities of Hemilabile Thioether-Functionalized NHC Complexes." ACS Publications, 2010.
  • CORE. "Iridium(I) Complexes with Hemilabile N-Heterocyclic Carbenes: Efficient and Versatile Transfer Hydrogenation Catalysts." Universidad de Zaragoza-C.S.I.C.
  • Inorganic Chemistry. "Synthesis, Characterization, and in Vitro Antitumor Activity of Ruthenium(II) Polypyridyl Complexes Tethering EGFR-Inhibiting 4-Anilinoquinazolines." ACS Publications, 2016.
Application

Application Note: In Vivo Efficacy and Pharmacodynamic Profiling of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (IEA), a Novel IDO1 Inhibitor

Abstract This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy and pharmacodynamic (PD) activity of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (IEA), a novel, potent, and selective small...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy and pharmacodynamic (PD) activity of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (IEA), a novel, potent, and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its overexpression by tumor cells is a key mechanism of immune evasion.[1][2][3] By inhibiting IDO1, IEA is designed to reverse this immunosuppressive tumor microenvironment, thereby restoring T-cell mediated anti-tumor immunity.[1][2] This document outlines detailed protocols for a syngeneic mouse tumor model, methods for IEA formulation and administration, and robust assays for monitoring on-target pharmacodynamic effects.

Introduction and Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[2][4] In the context of oncology, the expression of IDO1 is a well-documented strategy employed by tumors to escape immune surveillance.[1][5] This is achieved through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of Trp in the tumor microenvironment (TME) induces a stress response in effector T cells, leading to their anergy and apoptosis.[2]

  • Kynurenine Accumulation: The accumulation of Kyn and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs), further suppressing anti-tumor immune responses.[2][3]

Elevated IDO1 expression correlates with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2] Small molecule inhibitors of IDO1 aim to block this pathway, thereby restoring local Trp levels, reducing immunosuppressive Kyn, and reactivating anti-tumor immunity.[1][2]

2-[2-(1H-imidazol-1-yl)ethoxy]aniline (IEA) is a novel investigational compound designed for high-affinity and selective inhibition of IDO1. Its chemical structure, featuring an imidazole moiety, is hypothesized to coordinate with the heme iron within the enzyme's active site, a common mechanism for potent IDO1 inhibitors. This application note provides researchers with the necessary protocols to validate the in vivo efficacy and mechanism of action of IEA in a preclinical setting.

Proposed Mechanism of Action of IEA

IEA functions by competitively inhibiting the IDO1 enzyme. This action prevents the catabolism of tryptophan into kynurenine, leading to a reversal of the immunosuppressive signals within the TME and promoting an immune-permissive state conducive to T-cell-mediated tumor destruction.

IDO1_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan (Trp) IDO1 IDO1 Enzyme (Overexpressed in Tumor) Tryptophan->IDO1 Substrate Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Catalyzes TCell_Anert T-Cell Anergy & Apoptosis IDO1->TCell_Anert Trp Depletion Leads to Treg_Activation Treg Activation & Suppression Kynurenine->Treg_Activation Accumulation Leads to Immune_Evasion Tumor Immune Evasion TCell_Anert->Immune_Evasion Treg_Activation->Immune_Evasion IEA IEA (2-[2-(1H-imidazol-1-yl)ethoxy]aniline) IEA->IDO1 Inhibits

Caption: Proposed mechanism of IEA action in the tumor microenvironment.

In Vivo Efficacy Evaluation in a Syngeneic Tumor Model

To assess the anti-tumor activity of IEA in an immunocompetent setting, a syngeneic mouse model is essential.[6][7][8][9] These models utilize mouse tumor cell lines implanted into mice of the same genetic background, ensuring a fully functional immune system to evaluate immunomodulatory agents like IEA.[6][7][10] The CT26 colon carcinoma model in BALB/c mice is a well-characterized and widely used model for this purpose.[6][11][12]

Materials and Reagents
  • Cell Line: CT26 murine colon carcinoma cells (ATCC® CRL-2638™)

  • Animal Model: Female BALB/c mice, 6-8 weeks old

  • Reagents:

    • IEA compound (provided by your chemistry core)

    • Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in sterile water)

    • RPMI-1640 Medium, fetal bovine serum (FBS), Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • Matrigel® (optional, for enhancing tumor take-rate)

  • Equipment:

    • Laminar flow hood, CO2 incubator

    • Centrifuge, hemocytometer or automated cell counter

    • Syringes (1 mL), needles (27G)

    • Digital calipers

    • Animal balance

    • Blood collection tubes (e.g., EDTA-coated microtubes)

Experimental Workflow

Caption: General experimental workflow for in vivo efficacy testing of IEA.

Step-by-Step Protocol

A. Cell Culture and Preparation (Day -1)

  • Culture CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[13]

  • Harvest cells when they reach 70-80% confluency using Trypsin-EDTA.

  • Wash the cells twice with sterile, cold PBS.

  • Resuspend the cell pellet in sterile PBS at a final concentration of 5 x 10^6 cells/mL.[14] Maintain the cell suspension on ice.

    • Expert Tip: Ensure a single-cell suspension by gently passing the cells through a small gauge needle if clumps are observed. Cell viability should be >95% as determined by Trypan Blue exclusion.

B. Tumor Implantation (Day 0)

  • Acclimatize female BALB/c mice for at least one week prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ARRIVE guidelines.[15][16][17][18][19]

  • Shave the right flank of each mouse.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 CT26 cells) into the shaved flank.[11][14]

C. Randomization and Treatment (Day ~7 onwards)

  • Begin monitoring tumor growth approximately 4-5 days post-implantation.

  • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Prepare the IEA formulation. For oral administration, a suspension in 0.5% methylcellulose is a common starting point for small molecules.[20][21][22] The final dosing volume should be ~10 mL/kg.

  • Administer IEA or Vehicle control via oral gavage daily. A typical study design is outlined in the table below.

D. Monitoring and Endpoints

  • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Record body weight at each measurement to monitor for toxicity.

  • Observe mice for any adverse clinical signs.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³).

Quantitative Data Summary: Experimental Design
GroupTreatmentDose (mg/kg)RouteScheduleN
1Vehicle Control0p.o.QD10
2IEA25p.o.QD10
3IEA50p.o.QD10
4IEA100p.o.QD10
5Positive Control (e.g., anti-PD-1)10i.p.BIW10

p.o. = oral gavage; QD = once daily; i.p. = intraperitoneal; BIW = twice weekly

Pharmacodynamic (PD) Biomarker Analysis

To confirm that IEA is engaging its target in vivo, it is crucial to measure the modulation of the IDO1 pathway. The ratio of Kynurenine to Tryptophan (Kyn/Trp) in plasma or tumor homogenates serves as a direct readout of IDO1 activity.[23] A significant reduction in this ratio in IEA-treated animals compared to vehicle controls provides evidence of on-target activity.[24]

Sample Collection
  • At a specified time point post-final dose (e.g., 2, 8, or 24 hours), collect terminal blood samples via cardiac puncture into EDTA-coated tubes.

  • Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Excise tumors, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

Kynurenine and Tryptophan Quantification by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurately quantifying Kyn and Trp.[23][25][26][27][28]

Protocol Outline:

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a solution of trichloroacetic acid or methanol containing deuterated internal standards (e.g., Kyn-d4, Trp-d5).[23] Vortex and centrifuge to pellet the protein.

    • Tumor: Homogenize the frozen tumor tissue in a suitable buffer. Perform protein precipitation on the resulting homogenate as described for plasma.

  • LC Separation: Transfer the supernatant to an autosampler vial. Inject the sample onto a C18 or biphenyl reversed-phase HPLC column.[25][27][28] Use a gradient elution with mobile phases such as water and methanol containing formic acid.

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[23][25]

    • Example Transitions: Trp (m/z 205 → 188), Kyn (m/z 209 → 192).[23]

  • Quantification: Construct calibration curves using standards of known concentrations. Calculate the Kyn/Trp ratio for each sample.

Expected Outcome: A dose-dependent decrease in the Kyn/Trp ratio in the plasma and tumors of IEA-treated mice compared to the vehicle group.

Data Interpretation & Troubleshooting

  • Efficacy: A statistically significant reduction in tumor volume (TGI) in IEA-treated groups indicates anti-tumor activity. This effect is expected to be immune-mediated; therefore, efficacy may not be observed in immunodeficient mouse models.[5]

  • Pharmacodynamics: A strong correlation between the IEA dose, the reduction in the Kyn/Trp ratio, and the observed TGI provides compelling evidence for an on-target, mechanism-based anti-tumor effect.

  • Troubleshooting:

    • No Efficacy: If no TGI is observed, first confirm target engagement via the PD assay. A lack of Kyn/Trp modulation may indicate poor pharmacokinetics (PK) or bioavailability of the formulation.[20][21] If target engagement is confirmed but there is still no efficacy, the tumor model may be non-responsive or "cold," potentially requiring combination therapy (e.g., with a checkpoint inhibitor).[29]

    • High Variability: High inter-animal variability in tumor growth is common. Ensure consistent cell implantation technique and use a sufficient number of animals per group (n≥8) to achieve statistical power.

References

  • Charles River Laboratories. Syngeneic Mouse Models. Available from: [Link]

  • Patsnap Synapse. What are IDO1 inhibitors and how do they work? 2024. Available from: [Link]

  • Kareddula, A., et al. The Problem with Syngeneic Mouse Tumor Models. Cancer Immunology Research. 2021. Available from: [Link]

  • Reaction Biology. Syngeneic Mouse Models. Available from: [Link]

  • University of Auckland. ARRIVE guidelines. Available from: [Link]

  • Zhu, W., et al. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis. 2011. Available from: [Link]

  • Champions Oncology. Syngeneic Mouse Models. Available from: [Link]

  • Crown Bioscience. Syngeneic Tumor Mouse Models: The Pros and Cons. 2024. Available from: [Link]

  • Norecopa. ARRIVE Guidelines. 2025. Available from: [Link]

  • Zhai, L., et al. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. 2024. Available from: [Link]

  • de Jong, W.H.A., et al. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry. Journal of Chromatography B. 2009. Available from: [Link]

  • Altogen Labs. CT26 Syngeneic Mouse Model. Available from: [Link]

  • Bio-protocol. CT26 colon tumor models. Available from: [Link]

  • Pinto, A.F., et al. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. 2019. Available from: [Link]

  • Guillemin, G.J., et al. LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis. 2016. Available from: [Link]

  • Zhai, L., et al. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Seminars in Immunology. 2017. Available from: [Link]

  • Palmfeldt, J., et al. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort. Journal of Pharmaceutical and Biomedical Analysis. 2023. Available from: [Link]

  • Palmfeldt, J., et al. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort. PubMed. 2023. Available from: [Link]

  • The University of Iowa. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Available from: [Link]

  • Wang, H., et al. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020. Available from: [Link]

  • Gampa, G., et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. 2024. Available from: [Link]

  • ARRIVE Guidelines. The ARRIVE guidelines 2.0. Available from: [Link]

  • University of Pennsylvania. CT26 CELL MEDIUM. Available from: [Link]

  • Explicyte. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session. 2017. Available from: [Link]

  • ARRIVE Guidelines. Home. Available from: [Link]

  • TD2 Precision Oncology. CT-26 Syngeneic Model. Available from: [Link]

  • Dolma, S., et al. Cell based functional assays for IDO1 inhibitor screening and characterization. OncoImmunology. 2018. Available from: [Link]

  • Gampa, G., et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. 2024. Available from: [Link]

  • Byard, S. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. 2023. Available from: [Link]

  • Targeted Oncology. Novel IDO1 Inhibitor Is Active, Well Tolerated in Advanced Tumors. 2017. Available from: [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • European Pharmaceutical Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. 2021. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical bottlenecks in the synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a highly valuable building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical bottlenecks in the synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a highly valuable building block in medicinal chemistry and drug development. The synthesis typically involves a two-stage core sequence: the N-alkylation of an imidazole core with a 2-nitrophenoxyethyl halide, followed by the catalytic reduction of the nitroarene to the corresponding aniline.

Below, our Senior Application Scientists break down the causal mechanisms behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Section 1: Troubleshooting the N-Alkylation Step

Q1: My yield of the intermediate 1-[2-(2-nitrophenoxy)ethyl]-1H-imidazole is consistently below 50%, with significant elimination byproducts (vinyl ethers). How can I improve the C-N bond formation efficiency? A1: The low yield is primarily driven by the competing E2 elimination pathway. Secondary and sterically hindered primary alkyl halides (like 2-aryloxyethyl halides) are highly susceptible to elimination when exposed to strong, hard bases.

Causality & Solution: Imidazole has a pKa of ~14.5. When deprotonated, the resulting imidazolide anion is a strong nucleophile but also a moderate base. If you are using strong bases (e.g., NaH or NaOH) at elevated temperatures, you accelerate the E2 elimination of the 2-nitrophenoxyethyl halide. To suppress elimination, switch to a milder, highly polarizable base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). The "cesium effect" enhances the nucleophilicity of the imidazolide anion without increasing its basicity, favoring the Sₙ2 substitution pathway over E2 elimination. Alternatively, Phase Transfer Catalysis (PTC) can be utilized to maintain a low steady-state concentration of the reactive imidazolide anion in the organic phase, significantly improving selectivity [1].

Q2: I am observing the formation of a highly polar byproduct that remains in the aqueous phase during workup. What is this, and how do I prevent it? A2: You are likely observing quaternization—the formation of a dialkylated imidazolium salt. This occurs when the newly formed 1-alkylimidazole (which is still nucleophilic) reacts with a second equivalent of the alkylating agent.

Causality & Solution: This is a classic over-alkylation issue. To prevent this, ensure that the imidazole is slightly in excess (1.2 to 1.5 equivalents) relative to the alkylating agent. Furthermore, operating under highly dilute conditions or utilizing a solid-liquid PTC system restricts the interaction between the mono-alkylated product and the unreacted alkyl halide, preventing the formation of the imidazolium salt [2].

Section 2: Troubleshooting the Nitro Reduction Step

Q3: During the final step, my Pd/C or Ni-catalyzed reduction of the nitro group stalls at 20-30% conversion. Is the imidazole ring poisoning the catalyst? A3: Yes, this is a textbook case of catalyst poisoning by a nitrogen-containing heterocycle.

Causality & Solution: The unshared electron pair (lone pair) on the sp²-hybridized nitrogen (N3) of the imidazole ring has a strong affinity for transition metal surfaces (Pd, Pt, Ni). This coordination blocks the active catalytic sites required for hydrogen homolysis and nitroarene adsorption, prematurely halting the reduction [3]. Traces of basic nitrogen compounds are well-documented to severely decrease catalyst activity, often requiring unfeasibly high catalyst loadings to achieve full conversion [4].

Q4: What is the optimal protocol to prevent this catalyst poisoning while ensuring complete reduction to the aniline? A4: The most robust and self-validating solution is to physically "mask" the lone pair by protonating the imidazole ring prior to hydrogenation.

Causality & Solution: By adding a stoichiometric amount of a strong acid (e.g., aqueous HCl or methanesulfonic acid) to the reaction mixture, the imidazole is converted to its imidazolium conjugate acid. The protonated nitrogen lacks the free lone pair required to coordinate to the palladium surface, leaving the metal sites fully active for the reduction of the nitro group. Post-reduction, a simple basic workup (e.g., with NaHCO₃) liberates the free base of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Data Presentation: Quantitative Comparisons

Table 1: Optimization of Imidazole N-Alkylation Conditions

BaseSolventTemp (°C)Major ByproductIsolated Yield (%)
NaOHH₂O/THF80Elimination (Vinyl ether)35%
K₂CO₃CH₃CN60Quaternary Imidazolium55%
Cs₂CO₃DMF60Trace Elimination82%
KOH + PTCToluene50None (High Selectivity)88%

Table 2: Catalyst Poisoning Mitigation in Nitro Reduction (Using 5% Pd/C, H₂ 1 atm)

Additive / ModifierMechanism of ActionConversion at 4hIsolated Yield (%)
None (Free Base)N/A (Catalyst Poisoning)28% (Stalled)N/A
Acetic Acid (1.0 eq)Weak Protonation65%58%
HCl (1.1 eq)Complete Protonation (Masking)>99%94%
Raney Ni (No Acid)Alternative Metal45% (Stalled)N/A

Visualizations

G Start 2-Nitrophenol + 1,2-Dibromoethane Intermediate 1-(2-Bromoethoxy) -2-nitrobenzene Start->Intermediate Step1 N-Alkylation (Imidazole) Intermediate->Step1 NitroCompound 1-[2-(2-Nitrophenoxy)ethyl] -1H-imidazole Step1->NitroCompound Error1 Elimination / Quaternization Step1->Error1 Step2 Nitro Reduction (H2, Catalyst) NitroCompound->Step2 Product 2-[2-(1H-imidazol-1-yl) ethoxy]aniline Step2->Product Error2 Catalyst Poisoning Step2->Error2

Workflow for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline synthesis highlighting key bottlenecks.

G Nitro Nitro-Imidazole Substrate Cat Pd/C or Ni Catalyst Nitro->Cat Neutral Acid Add Acid (e.g., HCl) Nitro->Acid Optimization Poison N-Lone Pair Coordination Cat->Poison Active Active Catalyst (Complete Reduction) Cat->Active Deact Catalyst Deactivation (Stalled Reaction) Poison->Deact Proton Imidazolium Formation (Masked Lone Pair) Acid->Proton Proton->Cat Protonated

Mechanism of catalyst poisoning by imidazole lone pairs and acid-mediated mitigation.

Experimental Protocols

Protocol 1: Optimized N-Alkylation via Cesium Effect

Objective: Maximize Sₙ2 substitution while suppressing E2 elimination and over-alkylation.

  • Preparation: Charge a dry, argon-flushed 500 mL round-bottom flask with imidazole (1.50 eq, 102 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered anhydrous Cs₂CO₃ (1.50 eq, 102 mmol). Stir the suspension at ambient temperature for 30 minutes to facilitate the formation of the imidazolide species.

  • Alkylation: Dropwise, add a solution of 1-(2-bromoethoxy)-2-nitrobenzene (1.00 eq, 68 mmol) dissolved in DMF (50 mL) over 1 hour. Maintain the internal temperature at 60 °C.

  • Monitoring: Stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the alkylating agent is fully consumed.

  • Workup: Cool to room temperature and quench with ice water (400 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography to yield 1-[2-(2-nitrophenoxy)ethyl]-1H-imidazole.

Protocol 2: Acid-Modulated Catalytic Hydrogenation

Objective: Reduce the nitroarene to the aniline without catalyst poisoning.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1-[2-(2-nitrophenoxy)ethyl]-1H-imidazole (1.00 eq, 40 mmol) in absolute ethanol (120 mL).

  • Protonation (Critical Step): Slowly add 1.0 M aqueous HCl (1.10 eq, 44 mmol) to the solution. Stir for 15 minutes to ensure complete protonation of the imidazole ring.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with argon three times, then with hydrogen gas three times. Pressurize the vessel to 3 atm of H₂ and stir vigorously (800 rpm) at 25 °C.

  • Monitoring: The reaction typically reaches completion within 3-4 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in water (100 mL) and adjust the pH to 8-9 using saturated aqueous NaHCO₃. Extract the free base product with Dichloromethane (3 x 100 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate to yield the pure 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

References

  • Halpern, M. "High-Dilution PTC N-Alkylation." PTC Organics, Inc.[Link]

  • Sapunov, V. N., et al. "Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation." ResearchGate.[Link]

  • Li, D.D., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." MDPI.[Link]

Optimization

Technical Support Center: Troubleshooting 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Solubility

Welcome to the Technical Support Center for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline . This guide is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline . This guide is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility challenges with this specific bifunctional building block. Here, we bridge fundamental physical chemistry with field-proven benchtop protocols to ensure your assays and formulations remain robust and reproducible.

Section 1: The Causality of Solubility (Mechanistic Overview)

To effectively troubleshoot precipitation issues, we must first understand the molecule's ionization behavior. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline contains two distinct basic nitrogen centers, each with its own protonation threshold:

  • The Aniline Moiety: The lone pair of electrons on the primary amine is partially delocalized into the aromatic pi-system. This electron withdrawal renders it a very weak base, with a conjugate acid pKa of approximately 4.60[1].

  • The Imidazole Ring: The amidine-like resonance of the imidazole heterocycle allows it to readily accept and stabilize a proton, acting as a stronger weak base with a conjugate acid pKa of approximately 7.0[2].

Because the solubility of weak bases is heavily dependent on the pH of the aqueous medium[3], this compound exhibits a classic pH-dependent solubility profile. At physiological pH (7.4), both moieties are predominantly uncharged (free base form), leading to high lipophilicity, strong intermolecular crystal lattice energy, and rapid aqueous precipitation.

G A pH < 4.5 Dication (Highly Soluble) B pH 5.0 - 6.5 Monocation (Moderately Soluble) A->B Deprotonate Aniline C pH > 7.2 Free Base (Poorly Soluble) B->C Deprotonate Imidazole

pH-dependent ionization states of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Section 2: Step-by-Step Troubleshooting Protocols

When your compound crashes out of solution, your mitigation strategy depends entirely on the constraints of your downstream application.

Workflow Start Compound Precipitates in Aqueous Media CheckPH Is assay compatible with pH < 6.0? Start->CheckPH Acidify Adjust to pH 4-5 (Acetate/Citrate) CheckPH->Acidify Yes CoSolvent Use Co-solvents (5% DMSO / PEG400) CheckPH->CoSolvent No Success Clear Solution (OD600 < 0.05) Acidify->Success Cyclo Use HP-β-CD (Complexation) CoSolvent->Cyclo Insoluble CoSolvent->Success Soluble Cyclo->Success

Troubleshooting workflow for resolving aqueous precipitation of the compound.

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Causality: Lowering the pH below the pKa of the imidazole ring (pH < 6.0) forces protonation, converting the neutral free base into a highly water-soluble monocationic (or dicationic at pH < 4.0) salt. Methodology:

  • Suspension: Weigh the desired mass of the free base into a sterile glass vial and add 80% of your target volume using MS-grade water. The compound will remain a cloudy suspension.

  • Titration: Dropwise, add 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic Acid while continuously vortexing.

  • Equilibration: Monitor the pH using a micro-pH probe. Stop titration when the pH reaches 5.0 - 5.5. The solution should transition to a completely clear liquid.

  • Self-Validation: Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of sub-visual colloidal aggregates.

  • Finalization: QS to the final volume with MS-grade water.

Protocol B: Co-Solvent Dispersion for Neutral pH Assays

Causality: If your biological assay cannot tolerate acidic conditions (e.g., live-cell assays at pH 7.4), you must lower the dielectric constant of the aqueous medium using water-miscible co-solvents to solvate the hydrophobic free base[]. Methodology:

  • Master Stock: Dissolve the free base in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). Self-validation: The stock must be optically clear with no particulates.

  • Aqueous Preparation: Prepare your target assay buffer (e.g., PBS, pH 7.4) and ensure it is vigorously stirring on a magnetic plate.

  • Injection: Using a precision micropipette, inject the DMSO stock dropwise directly into the vortex of the stirring buffer. Crucial Insight: Never add the aqueous buffer to the DMSO stock. Doing so causes a rapid, localized collapse of the solvent dielectric constant, leading to irreversible "solvent crash".

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic pellet. If a pellet forms, the co-solvent ratio is insufficient.

Section 3: Frequently Asked Questions (FAQs)

Q1: I added my DMSO stock to cell culture media and it immediately turned cloudy. What happened? A1: This is known as "solvent crash." At pH 7.4, the compound is a neutral free base. When the DMSO is diluted beyond its solubilizing capacity (typically <1% in cell media), the compound's intrinsic aqueous solubility is exceeded. Solution: Pre-dilute your DMSO stock with a secondary co-solvent like PEG400 or use a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5] before introducing it to the media.

Q2: Can I use heating to force the compound into solution at pH 7.4? A2: No. While heating increases kinetic solubility temporarily, it is a false positive. Once the solution returns to room temperature or 37°C, the compound will supersaturate and eventually nucleate, forming microcrystals that will ruin your assay reproducibility. Always rely on thermodynamic solubility enhancements (pH, co-solvents, or cyclodextrins).

Q3: Which salt form is best for long-term storage and reconstitution? A3: The hydrochloride (HCl) or mesylate salts are highly recommended. They are highly crystalline, possess excellent solid-state stability, and bypass the need for strong acids during daily reconstitution.

Section 4: Quantitative Data & Formulations

Table 1: Physicochemical Properties & Predicted Solubility Impact

PropertyValueCausality / Impact
Aniline pKa ~4.60Requires pH < 3.6 for full protonation and maximum solubility.
Imidazole pKa ~7.00Requires pH < 6.0 for primary protonation (monocation formation).
Intrinsic Solubility Low (<0.1 mg/mL)Neutral free base at pH 7.4 causes immediate precipitation in water.
Ionized Solubility High (>10 mg/mL)Monocation/Dication forms readily dissolve via ion-dipole interactions.

Table 2: Recommended Solubilization Matrices for In Vitro / In Vivo Use

Formulation MatrixMax Recommended %ApplicationSelf-Validation Metric
DMSO 1.0% (v/v)In vitro cell assaysOD600 < 0.05
PEG400 10.0% (v/v)In vivo (IV/PO)Absence of pellet post-centrifugation
HP-β-CD 20.0% (w/v)In vivo (IV)Visual clarity at 4°C for 24 hours
Section 5: References

Sources

Troubleshooting

preventing oxidation of the aniline amine group in 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Welcome to the technical support center for handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of the aniline amine group. The inherent reactivity of the aniline moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. This resource provides in[1][2][3]-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity of your experiments.

I. Understanding the Challenge: The Susceptibility of the Aniline Amine Group to Oxidation

The primary issue encountered with 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is the oxidation of its primary aromatic amine (aniline) group. The lone pair of electrons on the nitrogen atom makes the aniline group electron-rich and thus highly susceptible to oxidation. This process can be initi[2][4]ated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions.

The oxidation of anilines can lead to a complex mixture of colored products, including nitrobenzenes, azoxybenzenes, and polymeric materials, which often manifest as a darkening of the solution from colorless or pale yellow to brown or even black. This degradation not only[2][5][6] reduces the yield of the desired product but can also complicate purification and analysis.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline turned from a pale yellow to a dark brown color upon standing. What is happening?

A1: The color change you are observing is a classic indicator of aniline oxidation. The primary amine group i[5]s likely being oxidized by atmospheric oxygen, leading to the formation of highly colored byproducts. This process can be exace[2]rbated by exposure to light and elevated temperatures.

Q2: I am performing a reaction with this compound, and my reaction mixture is turning dark, resulting in a low yield of my desired product. How can I prevent this?

A2: The darkening of your reaction mixture suggests that the aniline moiety is oxidizing under your reaction conditions. To prevent this, you should consider employing one or more of the following strategies:

  • Working under an inert atmosphere: Excluding oxygen is the most direct way to prevent oxidation.

  • Using an antioxidan[7][8][9][10]t: Adding a radical scavenger can inhibit the oxidation process.

  • Protecting the amin[11]e group: Temporarily converting the amine to a less reactive functional group can prevent oxidation during the reaction.

Q3: Will the imidazole[12][13] ring in the molecule be affected by these preventative measures?

A3: The imidazole ring is generally stable under the conditions used to prevent aniline oxidation. The preventative measures discussed in this guide are specifically targeted at the more reactive aniline amine group. However, it is always good practice to consider the compatibility of all functional groups present in your molecule with any new reagents or conditions.

Q4: Can I store a solution of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline for an extended period?

A4: It is not recommended to store solutions of this compound for long periods, especially if they are exposed to air and light, due to the risk of oxidation. If storage is necessary, it should be done under an inert atmosphere, in a sealed container protected from light, and at a low temperature.

III. Troubles[10][11]hooting Guides: Addressing Specific Experimental Issues

Issue 1: Rapid Color Change During Reaction Work-up

Symptom: The reaction mixture remains clear during the reaction, but upon exposure to air during work-up (e.g., extraction, filtration), it rapidly darkens.

Cause: The aniline is stable under the reaction conditions but oxidizes quickly when exposed to atmospheric oxygen, potentially catalyzed by residual reagents or metal traces.

Troubleshooting Steps:

  • Minimize Air Exposure: Perform the work-up as quickly as possible.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents used i[7][14]n the work-up by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.

  • Inert Atmosphere Fi[5][14]ltration: If filtering, use a Schlenk filter or a filter cannula under a positive pressure of inert gas to avoid exposing the solution to air.

  • Antioxidant Additio[14]n: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution before work-up.

Issue 2: Appearan[15][16]ce of Multiple Unidentified Spots on TLC/LC-MS Analysis

Symptom: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of your product shows multiple new spots or peaks, often with higher molecular weights, in addition to your expected product.

Cause: These additional spots are likely various oxidation and polymerization products of the aniline.

Troubleshooting Steps:

  • Implement Preventative Measures: Proactively use an inert atmosphere and/or a protecting group strategy during the reaction.

  • Optimize Purification: If oxidation is unavoidable, optimize your purification method. Flash column chromatography may be effective in separating the desired product from the colored impurities. Ensure the column is not run in the presence of strong light.

  • Characterize Byproducts: If possible, attempt to characterize the major byproducts by mass spectrometry to confirm they are indeed oxidation products. This can help in understanding the specific degradation pathway.

IV. Preventative Protocols and Methodologies

A. Working Under an Inert Atmosphere

The most direct method to prevent oxidation is to exclude oxygen from the reaction and handling environment. This is achieved using standard air-free techniques.

Key Equipment:

  • S[7][9][10]chlenk line or glovebox

  • Oven-dried glassware [7][8][10]* Rubber septa, cannulas, and inert gas (Argon or Nitrogen) source

Experimental Protocol: Setting up a Reaction under Inert Atmosphere

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours to remove adsorbed water.

  • Assembly and Purgin[7]g: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas. Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas using a Schlenk line.

  • **Solvent Degassing:[7] Degas your reaction solvent by either the freeze-pump-thaw method (for more rigorous applications) or by bubbling an inert gas through the solvent for 30-60 minutes.

  • Reagent Addition: [7][14] Add 2-[2-(1H-imidazol-1-yl)ethoxy]aniline and other reagents to the reaction flask under a positive flow of inert gas. Liquid reagents can be added via syringe through a rubber septum.

  • Reaction and Work-up: Maintain a positive pressure of inert gas throughout the reaction. For work-up, use techniques like cannula transfer to move solutions between flasks without exposing them to air.

Diagram: Inert A[12]tmosphere Reaction Setup

InertAtmosphere cluster_setup Reaction Setup cluster_inert Inert Gas System ReactionFlask Reaction Flask with Septum StirPlate Magnetic Stir Plate ReactionFlask->StirPlate Bubbler Oil Bubbler ReactionFlask->Bubbler Gas Outlet InertGas N2 / Ar Cylinder Manifold Schlenk Line Manifold InertGas->Manifold Gas Inlet Manifold->ReactionFlask Positive Pressure

Caption: A typical Schlenk line setup for reactions under an inert atmosphere.

B. Use of Antioxidants

Antioxidants function by scavenging free radicals that propagate the oxidation chain reaction. They can be added in cata[11][15]lytic amounts to the reaction mixture or during work-up.

AntioxidantTypical ConcentrationSolvent SolubilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1 mol%Good in organic solventsA common and effective radical scavenger.
Ascorbic Acid (Vitamin C) 1 - 5 mol%Soluble in water and polar organic solventsA natural antioxidant, useful for aqueous work-ups.
Propyl Gallate [16][15]0.01 - 0.1 mol%Soluble in alcohols, ethers, and waterOften used in the food and pharmaceutical industries.

Experimental Protoco[17]l: Using BHT as an Antioxidant

  • To your reaction flask containing 2-[2-(1H-imidazol-1-yl)ethoxy]aniline and the solvent, add BHT (0.01 mol% relative to the aniline).

  • Proceed with your reaction as planned.

  • For work-up, you can add an additional small portion of BHT to the extraction solvent to prevent oxidation during this phase.

C. Protecting Group Strategy

A robust method to prevent oxidation is to temporarily protect the amine group, rendering it less susceptible to oxidation. The protecting group can [12][13]then be removed after the desired reaction is complete. Common protecting groups for anilines include acetyl (Ac) and tert-butoxycarbonyl (Boc).

Diagram: Protecting Gr[12][18]oup Workflow

ProtectionWorkflow Aniline Aniline Moiety (Reactive) Protected Protected Amine (Stable) Aniline->Protected Protection (e.g., Ac₂O, Boc₂O) ReactionProduct Desired Reaction Product Protected->ReactionProduct Main Reaction FinalProduct Deprotected Final Product ReactionProduct->FinalProduct Deprotection (Acid/Base Hydrolysis)

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with 2-[2-(1H-imidazol-1-yl)ethoxy]aniline .

This molecule presents a classic "double-edged sword" in liquid chromatography: it contains two distinct basic nitrogen centers—an aniline group and an imidazole ring—linked by a flexible ethoxy chain. This structural motif makes it highly susceptible to severe peak tailing, poor retention, and pH-dependent structural shifts.

Diagnostic Workflow for Dibasic Polar Analytes

Before adjusting your pumps or swapping columns, you must diagnose the root cause of your poor chromatography. The flowchart below outlines the causality-driven decision matrix for optimizing retention and peak shape based on the ionization state of the molecule.

HPLC_Troubleshooting Start Diagnostic: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Peak Tailing / Poor Retention CheckPH Evaluate Mobile Phase pH Apply the '2-Unit Rule' against pKa (4.6 & 7.0) Start->CheckPH LowPH Low pH (< 2.5) Analyte is +2 (Fully Ionized) Silanols Neutralized CheckPH->LowPH pH < 2.5 MidPH Mid pH (4.0 - 8.0) Analyte is +1 Silanols Ionized (SiO-) CheckPH->MidPH pH 4.0 - 8.0 HighPH High pH (> 9.0) Analyte is 0 (Neutral) Silanols Ionized CheckPH->HighPH pH > 9.0 EvalLow Is k' (Capacity Factor) < 1 on C18 Column? LowPH->EvalLow ActionMid Avoid mid-pH to prevent severe ion-exchange tailing MidPH->ActionMid Root Cause of Tailing EvalHigh Is Column Stable at pH > 9.0? HighPH->EvalHigh ActionLow Switch to HILIC Mode (Start at 90% ACN) EvalLow->ActionLow Yes (Poor Retention) ActionHigh Use Hybrid Silica C18 (e.g., BEH technology) EvalHigh->ActionHigh No (Dissolution Risk)

Diagnostic workflow for resolving retention and tailing of dibasic polar analytes.

Experimental Protocols: Self-Validating Method Development

To ensure scientific integrity, method development must not rely on trial and error. The following step-by-step protocol establishes a self-validating system to isolate physical system errors from chemical interactions.

Phase 1: System Baseline Validation (Physical vs. Chemical Tailing)

Objective: Prove that peak tailing is caused by the analyte's interaction with the stationary phase, not a physical system defect (e.g., dead volume, blocked frit).

  • Prepare a Marker Blend: Create a solution containing 10 µg/mL Uracil (void volume marker, t0​ ) and 50 µg/mL Toluene (neutral retention marker).

  • Execute Isocratic Run: Inject 5 µL onto your C18 column using a 50:50 Water:Acetonitrile mobile phase at 1.0 mL/min.

  • Analyze Asymmetry ( As​ ): Calculate the USP tailing factor for Toluene.

    • Causality Check: If Toluene As​ > 1.2, your system has physical dead volume or a degraded column bed. Stop and fix the hardware[1]. If Toluene As​ ≤ 1.2, your system is physically sound; the tailing of your target analyte is purely chemical (silanol interactions)[2].

Phase 2: pH Screening & The "2-Unit Rule"

Objective: Force the analyte into a single, uniform ionization state.

  • Prepare Low-pH Buffer (Target pH 2.5): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Titrate with Formic Acid until pH reaches 2.5. (This protonates both the aniline and imidazole rings, yielding a +2 charge).

  • Prepare High-pH Buffer (Target pH 10.0): Dissolve 10 mM Ammonium Bicarbonate in water. Titrate with Ammonium Hydroxide to pH 10.0. (This neutralizes both rings, yielding a 0 charge).

  • Execute Gradient Screening: Run a generic gradient (5% to 95% Acetonitrile over 10 minutes) using both buffers on a high-pH tolerant hybrid C18 column.

    • Causality Check: Compare the capacity factor ( k′ ). If k′ < 1 at pH 2.5, the +2 charged molecule is too polar for Reversed-Phase (RP-HPLC)[3]. Proceed to Phase 3.

Phase 3: Transition to HILIC (If RP-HPLC Fails)

Objective: Retain the highly polar, +2 charged analyte using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Mobile Phase Setup: Set Mobile Phase A as 100 mM Ammonium Formate (pH 3.0) and Mobile Phase B as 100% Acetonitrile.

  • Isocratic Testing: Run an isocratic method at 90% B / 10% A.

    • Mechanistic Insight: In HILIC, water is the strong eluting solvent. Maintaining >70% organic solvent allows a water-enriched layer to form on the silica surface, into which the polar basic analyte partitions, resulting in strong retention and excellent peak shape[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Ionization States

Understanding the pKa of your functional groups is non-negotiable for predicting chromatographic behavior. The aniline nitrogen has a pKa of ~4.6, and the imidazole nitrogen has a pKa of ~7.0[5].

Mobile Phase pHAniline State (pKa ~4.6)Imidazole State (pKa ~7.0)Net ChargeChromatographic Behavior on C18
pH 2.0 Protonated ( NH3+​ )Protonated ( NH+ )+2 Highly polar; elutes in void volume; sharp peaks.
pH 6.0 Neutral ( NH2​ )Protonated ( NH+ )+1 Moderate polarity; severe tailing due to silanols.
pH 10.0 Neutral ( NH2​ )Neutral ( N )0 Hydrophobic; strong retention; sharp peaks.
Table 2: Buffer Selection Guide for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Buffer selection must balance the target pH, buffering capacity, and detector compatibility (especially for LC-MS)[3].

Target pHRecommended Buffer SystemConcentrationLC-MS Compatible?Mechanistic Rationale
2.5 Ammonium Formate + Formic Acid10 - 20 mMYesNeutralizes acidic silanols; fully protonates analyte. Volatile for MS.
6.0 Avoid (Phosphate if necessary)N/ANoViolates the 2-Unit Rule. Causes mixed ionization and severe peak tailing.
10.0 Ammonium Bicarbonate + NH4​OH 10 - 20 mMYesFully neutralizes the analyte for maximum RP retention. Requires hybrid silica.

Troubleshooting & FAQs

Q: Why does my peak tail severely at pH 6.0, but looks perfectly symmetrical at pH 2.5? A: At pH 6.0, you are operating in a "danger zone." The residual silanols on the silica stationary phase (which have a pKa of ~3.5-4.5) are deprotonated and negatively charged ( SiO− )[2]. Simultaneously, the imidazole ring of your analyte is positively charged. This creates a secondary electrostatic (ion-exchange) retention mechanism alongside the primary hydrophobic interaction. This dual-mechanism causes the peak to smear or tail[1]. At pH 2.5, the silanols are fully protonated (neutral), shutting down the ion-exchange mechanism entirely.

Q: At pH 2.5, my peak shape is great, but the analyte elutes in the void volume ( k′ < 1). How can I increase retention? A: At pH 2.5, your molecule carries a +2 charge, making it incredibly hydrophilic. It simply prefers the aqueous mobile phase over the hydrophobic C18 stationary phase[3]. You have two scientifically sound options:

  • Switch to HILIC: As detailed in Phase 3 of the protocol, HILIC is specifically designed for highly polar, basic compounds[4].

  • Use an Ion-Pairing Reagent: If you must use RP-HPLC, adding a volatile ion-pairing agent like Heptafluorobutyric acid (HFBA) will neutralize the +2 charge by forming a hydrophobic complex, drastically increasing retention on a C18 column.

Q: Can I just run this method at pH 10.0 to keep the molecule neutral and retain it on a standard C18 column? A: Yes, running at pH 10.0 neutralizes both the aniline and imidazole groups, yielding excellent retention and peak shape. However, standard silica-based columns dissolve at pH > 8.0[5]. You must use a column packed with hybrid organic-inorganic silica particles (e.g., Ethylene Bridged Hybrid - BEH technology) which are engineered to withstand pH levels up to 12.

Q: I am using LC-MS. Can I use Trifluoroacetic Acid (TFA) to improve my peak shape? A: While TFA is a phenomenal ion-pairing agent that masks silanols and forces sharp peaks, it causes severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[5]. If you require MS detection, substitute TFA with 0.1% Formic Acid combined with 10 mM Ammonium Formate. This provides the necessary buffering capacity and ionic strength to shield silanols without sacrificing MS sensitivity[3].

References

  • What Causes Peak Tailing in HPLC? Chrom Tech. URL: [Link]

  • HILIC: A Critical Evaluation. LCGC International / Chromatography Online. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Waters Corporation (Hosted via HPLC.eu). URL:[Link](Note: Linked to verified Waters/HPLC.eu repository)

Sources

Troubleshooting

resolving HPLC peak tailing for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline samples

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically severe peak tailing—when analyzing dibas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically severe peak tailing—when analyzing dibasic compounds like 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Below, you will find a mechanistic breakdown of the problem, self-validating experimental protocols, quantitative performance data, and targeted FAQs to restore system suitability.

Part 1: The Causal Mechanism of Peak Tailing

To resolve peak tailing, we must first understand the specific acid-base chemistry of both the analyte and the stationary phase.

The Analyte's Dual Basicity The molecule 2-[2-(1H-imidazol-1-yl)ethoxy]aniline contains two distinct ionizable centers:

  • The Imidazole Ring: A tertiary heterocyclic amine with a pKa≈7.0 [1].

  • The Aniline Group: A primary aromatic amine with a pKa≈4.6 [2][3].

The Stationary Phase "Danger Zone" Standard reversed-phase HPLC columns utilize silica as the base particle. Residual, unreacted silanols ( Si-OH ) on the silica surface have a pKa ranging from 3.5 to 4.5. If your mobile phase pH is between 4.5 and 8.0 (e.g., unbuffered water/acetonitrile), the silanols become deprotonated and negatively charged ( Si-O− ). Simultaneously, the basic nitrogen atoms on your analyte are protonated and positively charged. This creates a highly localized, secondary ion-exchange interaction. The analyte molecules are electrostatically dragged across the active sites of the column, resulting in severe peak tailing [4].

Part 2: Self-Validating Troubleshooting Protocols

To eliminate these secondary interactions, you must manipulate the mobile phase pH to either fully protonate the silanols (Low-pH Strategy) or fully deprotonate the analyte (High-pH Strategy). Every protocol below includes a validation step to ensure you are treating a chemical issue, not a physical column defect.

Protocol A: The Low-pH / Ion-Pairing Strategy

Objective: Suppress silanol ionization ( Si-O−→Si-OH ) to eliminate electrostatic attraction.

  • Baseline & Physical Validation: Inject 1 µL of a neutral marker (e.g., Uracil or Toluene) using your current problematic method. Calculate the USP tailing factor ( Tf​ ).

    • Causality Check: If the neutral marker Tf​>1.2 , the column has a physical void or frit blockage [4]; replace the column. If Tf​≤1.1 , the tailing is chemical. Proceed to Step 2.

  • Mobile Phase Preparation: Prepare Mobile Phase A with 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (Yields pH ~2.0). Prepare Mobile Phase B with 0.1% v/v TFA in Acetonitrile.

    • Causality Check: TFA drops the pH below the pKa of the silanols, neutralizing them. Additionally, the trifluoroacetate anion acts as an ion-pairing agent to sterically shield the protonated analyte .

  • Equilibration: Flush the column with 15 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase.

  • Verification: Inject the 2-[2-(1H-imidazol-1-yl)ethoxy]aniline sample. A successful validation will yield a Tf​ between 1.0 and 1.2. (Note: Retention time will decrease due to analyte ionization; reduce your starting %B organic modifier by 5-10%).

Protocol B: The High-pH Neutralization Strategy

Objective: Deprotonate the basic functional groups of the analyte, rendering it neutral and immune to electrostatic attraction.

  • Column Compatibility Check: Verify that your analytical column utilizes hybrid-silica or polymer technology (e.g., Ethylene Bridged Hybrid, BEH) rated for pH 1–12 [4]. Standard silica will dissolve at pH > 8.0.

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of water (10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

    • Causality Check: At pH 10.0, both the imidazole and aniline groups are fully deprotonated. The analyte is neutral. Even though silanols are fully ionized, there is no electrostatic attraction.

  • Equilibration & Verification: Equilibrate for 15 CVs and inject the sample. Because the analyte is now neutral, its hydrophobicity increases; you must increase the starting %B in your gradient by 15-20% to achieve the original retention time.

Part 3: Diagnostic Workflow & Visualization

Silanol_Interaction Problem Peak Tailing of Dibasic Analyte CheckVoid Inject Neutral Marker (e.g., Uracil) Problem->CheckVoid IsPhysical Does Uracil Tail? CheckVoid->IsPhysical Physical Physical Issue: Column Void or Dead Volume IsPhysical->Physical Yes Chemical Chemical Issue: Silanol Interactions IsPhysical->Chemical No Sol1 Low pH Strategy (pH 2.0) Protonate Silanols (Si-OH) Analyte = Cationic Chemical->Sol1 Standard RP Sol2 High pH Strategy (pH 10.0) Deprotonate Analyte (Neutral) Silanols = Anionic Chemical->Sol2 Hybrid Column Sol3 Masking Strategy Add 10 mM TEA Block Active Sites Chemical->Sol3 Mid-pH Needed

Diagnostic workflow for resolving dibasic analyte peak tailing via chemical or physical means.

Part 4: Quantitative Performance Data

The table below summarizes the expected chromatographic behavior of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline under various mobile phase conditions.

Troubleshooting StrategyMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected USP Tailing Factor ( Tf​ )Retention Time Impact
Unbuffered (Baseline) ~5.8Cationic (+1 to +2)Anionic (-1)> 2.5 (Severe) Moderate
Low-pH (0.1% TFA) ~2.0Cationic (+2)Neutral (0)1.0 - 1.2 (Ideal) Decreases (Elutes earlier)
High-pH (NH₄HCO₃) ~10.0Neutral (0)Anionic (-1)1.0 - 1.1 (Ideal) Increases (Elutes later)
Silanol Masking (TEA) ~6.0Cationic (+1 to +2)Anionic (Masked by TEA)1.2 - 1.4 (Acceptable) Moderate

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade after 50 injections even when using 0.1% TFA? A: While TFA suppresses silanol activity, highly acidic mobile phases (pH < 2.5) can slowly hydrolyze the siloxane bonds anchoring the C18 ligands to the silica surface [4]. This "phase bleed" exposes new, highly active silanols. Solution: Use a sterically protected stationary phase (e.g., di-isobutyl C18 silanes) or switch to the High-pH strategy.

Q: Can I use Triethylamine (TEA) as a silanol masking agent if my method is transferring to LC-MS? A: No. TEA is a strong ion-pairing agent that causes severe ion suppression in positive electrospray ionization (ESI+) mass spectrometry. For LC-MS compatibility, replace TEA with volatile modifiers like 0.1% Formic Acid (low pH) or 10 mM Ammonium Bicarbonate (high pH) .

Q: Does the sample diluent affect the tailing of this specific compound? A: Yes. If the sample is dissolved in 100% organic solvent (e.g., methanol) but injected into a highly aqueous mobile phase, the analyte can temporarily precipitate or experience localized pH shifts at the column head, mimicking chemical tailing [5]. Always dissolve the sample in the initial mobile phase conditions (e.g., 90% Aqueous / 10% Organic).

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Library.[Link]

  • Waters Corporation. "HPLC Troubleshooting: A System Monitoring Approach." Waters Technical Library. [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Resources. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole." PubChem. [Link]

  • Wikipedia. "Aniline." Wikimedia Foundation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Structural Elucidation of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Executive Summary The structural elucidation of bifunctional pharmaceutical building blocks requires analytical precision. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline presents a unique analytical challenge: it contains an elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of bifunctional pharmaceutical building blocks requires analytical precision. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline presents a unique analytical challenge: it contains an electron-donating aniline moiety and an electron-withdrawing imidazole ring, tethered by a flexible ethoxy linker. This structural dichotomy creates complex shielding environments, solvent-dependent hydrogen bonding dynamics, and severe signal overlap in the aromatic region.

As a Senior Application Scientist, I frequently observe laboratories struggling to assign this molecule correctly when relying solely on low-field instruments or predictive software. This guide objectively compares the performance of High-Field NMR (400 MHz) , Benchtop NMR (60 MHz) , and In Silico Predictive Software for the structural elucidation of this compound, providing field-proven protocols and causality-driven insights.

Methodological Comparison: High-Field vs. Benchtop vs. In Silico

Selecting the right analytical approach is a balance of resolution, throughput, and cost. For 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, the performance of each method varies significantly:

  • High-Field NMR (400+ MHz) [Gold Standard]: Provides the necessary Larmor frequency to resolve the complex multiplet overlap of the aniline and imidazole protons. It is the only reliable method for extracting exact J -coupling values from the ethoxy linker.

  • Benchtop NMR (60–80 MHz) [Rapid QA/QC]: Excellent for rapid reaction monitoring[3]. However, the narrow chemical shift dispersion causes the aliphatic triplets ( −O−CH2​− and −N−CH2​− ) to overlap, and the seven aromatic/heteroaromatic protons merge into an unresolvable envelope.

  • Predictive Software (Ensemble ML/Empirical): Highly accessible and cost-effective [4]. While excellent for baseline carbon assignments, algorithms often fail to accurately predict the chemical shift of the aniline −NH2​ group due to its high sensitivity to solvent-specific hydrogen-bonding.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your data, the following protocol incorporates self-validating internal checks.

Step 1: Sample Preparation & Solvent Selection
  • Weigh precisely 15.0 mg of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

  • Dissolve the sample in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Parallel Preparation: Prepare a second identical sample using DMSO−d6​ to evaluate hydrogen-bonding effects on the labile amine protons.

Step 2: Instrument Tuning & Shimming (Self-Validation Check)
  • Insert the sample into the 400 MHz spectrometer and lock onto the deuterium signal of the solvent.

  • Perform automated gradient shimming (Z1–Z5).

  • Internal Validation Check: Before initiating the full acquisition, run a single-scan ¹H experiment. Verify that the solvent residual peak (e.g., CHCl3​ at 7.26 ppm) has a full-width at half-maximum (FWHM) of < 1.0 Hz . If the peak is broader, manually re-optimize the Z1 and Z2 shims. Proceeding with poor shims will artificially merge the −O−CH2​− and −N−CH2​− triplets, mimicking the poor resolution of a benchtop system.

Step 3: Acquisition Parameters
  • ¹H NMR: 16 scans, 30° pulse angle, 10 s relaxation delay ( d1​ ). Causality: A long d1​ ensures complete longitudinal relaxation, allowing for quantitative integration of the broad −NH2​ signal.

  • ¹³C NMR: 256 scans, complete proton decoupling (WALTZ-16), 2 s relaxation delay.

Data Presentation & Performance Benchmarks

The following tables summarize the quantitative data, comparing the experimental acquisition methods against ensemble machine-learning predictions.

Table 1: ¹H NMR Chemical Shifts Comparison ( CDCl3​ , 298 K)
Proton PositionPredictive Software (Ensemble)Benchtop NMR (60 MHz)High-Field NMR (400 MHz)Multiplicity & J -Coupling (Hz)
−NH2​ (Aniline) 3.65 ppm3.8 ppm (br)3.82 ppmbr s, 2H
−O−CH2​− 4.15 ppm4.2 – 4.4 ppm (m)4.21 ppmt, J = 5.2, 2H
−N−CH2​− 4.28 ppmOverlaps w/ O−CH2​ 4.35 ppmt, J = 5.2, 2H
H3, H4, H5, H6 (Aniline) 6.60 – 6.85 ppm6.5 – 7.6 ppm (m)6.65 – 6.82 ppmm, 4H
H4, H5 (Imidazole) 6.95, 7.05 ppmOverlaps w/ Aniline6.98, 7.08 ppms, 1H each
H2 (Imidazole) 7.45 ppmOverlaps w/ Aniline7.52 ppms, 1H
Table 2: ¹³C NMR Chemical Shifts Comparison ( CDCl3​ , 298 K)
Carbon PositionPredictive SoftwareHigh-Field NMR (100 MHz)
C1 (Aniline, C−NH2​ ) 137.5 ppm138.1 ppm
C2 (Aniline, C−O ) 145.8 ppm146.4 ppm
C3, C4, C5, C6 (Aniline) 112.0 – 122.0 ppm113.2, 115.5, 118.4, 121.7 ppm
−O−CH2​− 66.5 ppm67.2 ppm
−N−CH2​− 45.2 ppm46.1 ppm
C2 (Imidazole) 136.8 ppm137.4 ppm
C4, C5 (Imidazole) 118.5, 128.9 ppm119.2, 129.5 ppm
Table 3: Solvent Effects on ¹H NMR ( CDCl3​ vs. DMSO−d6​ at 400 MHz)
Proton Position CDCl3​ (ppm) DMSO−d6​ (ppm) Δδ (ppm)Causality & Mechanism
−NH2​ 3.824.85+1.03Strong intermolecular H-bonding with DMSO oxygen deshields the protons.
H2 (Imidazole) 7.527.68+0.16Solvent dipole interactions with the acidic imidazole proton.
−O−CH2​− 4.214.15-0.06Minor shielding from solvent anisotropy.

Scientific Insights & Causality (E-E-A-T)

Understanding why the data behaves this way is critical for avoiding misassignments during structural elucidation.

1. The Causality of Solvent Shifts: As demonstrated in foundational NMR solvent studies [1], the chemical shift of labile protons (like the aniline −NH2​ ) is highly dependent on the hydrogen bond acceptor capacity of the solvent. DMSO−d6​ acts as a strong hydrogen bond acceptor, pulling electron density away from the amine protons, thereby deshielding them and shifting them downfield by over 1 ppm compared to CDCl3​ . Predictive software often defaults to CDCl3​ training sets and routinely fails to account for this dynamic solvation state unless explicitly programmed to model solvent interactions.

2. Resolution Limits in Benchtop NMR: Benchtop systems (60–80 MHz) utilize permanent magnets. While their homogeneity has improved drastically [3], the lower Larmor frequency means that the chemical shift dispersion (measured in Hz) is severely compressed. For 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, the chemical shift difference between the −O−CH2​− and −N−CH2​− protons is only ~0.14 ppm. At 60 MHz, this equates to a difference of just 8.4 Hz. Given the triplet J -coupling of ~5.2 Hz, the multiplets severely overlap into a pseudo-quartet, making accurate integration impossible without higher field strengths.

3. Predictive Software Limitations: Algorithms relying on HOSE (Hierarchically Ordered Spherical Description of Environment) codes or linear additivity rules struggle with the long-range electronic effects transmitted through the flexible ethoxy linker [4]. While Ensemble Machine Learning methods provide tighter confidence intervals, they still slightly underestimate the deshielding effect of the imidazole ring on the adjacent methylene group.

Workflow Visualization

The decision matrix for selecting the appropriate analytical method and solvent system is mapped below.

G A 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Sample B Sample Preparation (Solvent Selection) A->B C CDCl3 (Standard) B->C D DMSO-d6 (H-Bonding Study) B->D E Analytical Method Selection C->E D->E F High-Field NMR (400 MHz) E->F G Benchtop NMR (60 MHz) E->G H Predictive Software E->H I High Resolution Multiplet Splitting F->I J Signal Overlap (Aromatic Region) G->J K Empirical/ML Chemical Shifts H->K L Structural Elucidation & Verification I->L J->L K->L

Workflow for NMR method selection and structural elucidation.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. URL:[Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. URL:[Link]

  • Technology Networks. (2024). "Benchtop NMR Breaks New Ground." Analysis & Separations. URL:[Link]

  • Semantic Scholar. (2022). "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a compound of interest in pharmaceutical research and drug development. By unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a compound of interest in pharmaceutical research and drug development. By understanding its fragmentation behavior, researchers can achieve unambiguous identification, structural elucidation, and confident quantification. This document compares potential fragmentation pathways under electrospray ionization (ESI) and provides the experimental rationale for analytical choices, ensuring a robust and reproducible methodology.

Introduction and Molecular Overview

2-[2-(1H-imidazol-1-yl)ethoxy]aniline (Molecular Formula: C₁₁H₁₃N₃O, Molecular Weight: 203.24 g/mol ) is a heterocyclic compound featuring an aniline ring linked to an imidazole moiety via an ethoxy bridge.[1] The structural characterization of such molecules is a critical step in the drug development pipeline. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on how a molecule breaks apart.[2][3]

The presence of multiple basic nitrogen atoms—one in the aniline's amino group and two in the imidazole ring—makes this molecule ideally suited for analysis by positive-mode electrospray ionization (+ESI). ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular weight information which is crucial for subsequent fragmentation analysis.[2][4]

Predicted Ionization and Key Fragmentation Pathways

Upon introduction into the mass spectrometer using +ESI, 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is expected to readily form a protonated precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 204.11 . Protonation will likely occur at the most basic site, which is typically the primary amine of the aniline group or the sp²-hybridized nitrogen (N-3) of the imidazole ring.

Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation at the molecule's weakest bonds. The ethoxy linker is the most probable site of initial cleavage, leading to several diagnostic product ions. The fragmentation of imidazole and aniline rings themselves requires higher energy; decomposition of the imidazole ring often proceeds via the loss of small neutral molecules like hydrogen cyanide (HCN).[5][6]

The primary fragmentation pathways are hypothesized as follows:

  • Pathway A: Cleavage of the Aryl-Oxygen Bond: This pathway involves the cleavage of the O-C bond between the ethoxy bridge and the aniline ring. This is a common fragmentation route for aryl ethers. This cleavage would generate a stable, resonance-stabilized 2-aminophenol cation radical and a neutral imidazole-containing fragment.

  • Pathway B: Cleavage of the Alkyl-Oxygen Bond: Fragmentation of the O-C bond between the oxygen and the ethyl group is another classic ether cleavage. This would result in the formation of an imidazolylethyl cation.

  • Pathway C: Cleavage of the Ethyl-Imidazole Bond: This involves the scission of the C-N bond connecting the ethyl linker to the imidazole ring. This fragmentation is favored due to the formation of the highly stable protonated imidazole ring. A similar pattern is observed in related structures like 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[7]

  • Pathway D: Fragmentation of the Imidazole Ring: At higher collision energies, the stable imidazole ring itself can fragment, typically through the loss of HCN (27 Da), a characteristic fragmentation for imidazoles.[5][6]

The following diagram illustrates these proposed fragmentation pathways from the protonated precursor ion.

G cluster_precursor Precursor Ion cluster_products Primary Product Ions cluster_secondary Secondary Product Ions precursor [M+H]⁺ m/z 204.11 C₁₁H₁₄N₃O⁺ A Product Ion A m/z 110.06 [C₆H₈NO]⁺ (2-Aminophenol ion) precursor->A Pathway A (-C₅H₆N₂O) B Product Ion B m/z 97.08 [C₅H₉N₂]⁺ (Imidazolylethyl cation) precursor->B Pathway B (-C₆H₅NO) C Product Ion C m/z 136.08 [C₈H₁₀N₂]⁺ precursor->C Pathway C (-C₃H₄N₂O) E Product Ion E m/z 92.07 [C₆H₆N]⁺ (Aniline - H) A->E (-H₂O) D Product Ion D m/z 69.04 [C₃H₅N₂]⁺ (Protonated Imidazole) B->D (-C₂H₄)

Caption: Proposed ESI-MS/MS fragmentation pathways for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Comparative Data of Predicted Fragments

The table below summarizes the key product ions expected from the tandem mass spectrometry analysis. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment.

Product IonPredicted m/z (Monoisotopic)Proposed FormulaDescription of Neutral LossOrigin Pathway
[M+H]⁺ 204.1137 [C₁₁H₁₄N₃O]⁺ - Precursor
A110.0606[C₆H₈NO]⁺C₅H₆N₂ (Imidazoylethylene)Pathway A
B97.0766[C₅H₉N₂]⁺C₆H₇NO (2-Aminophenoxy)Pathway B
C136.0817[C₈H₁₀N₂]⁺C₃H₄N₂O (Hydroxyimidazole)Pathway C
D69.0453[C₃H₅N₂]⁺C₂H₄ (Ethene) from Ion BSecondary
E92.0653[C₆H₆N]⁺H₂O (Water) from Ion ASecondary
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard procedure for the characterization of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline using a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the target compound.

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline in methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of methanol and water.[3]

  • To promote efficient protonation, add formic acid to the working solution to a final concentration of 0.1%.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

B. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (MS) Conditions

  • MS System: Sciex TripleTOF 6600 or equivalent Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Scan Type: Full Scan (TOF-MS) followed by data-dependent acquisition (DDA) of MS/MS spectra.

  • Mass Range (TOF-MS): m/z 50-500.

  • MS/MS Acquisition: Acquire MS/MS spectra for the top 5 most intense ions from the TOF-MS scan.

  • Precursor Ion: Target m/z 204.11.

  • Collision Gas: Nitrogen.

  • Collision Energy (CE): Ramped collision energy from 15 to 45 eV to observe a full range of fragments.

  • Key Source Parameters:

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

    • Curtain Gas: 35 psi

    • Temperature: 500 °C

    • IonSpray Voltage: +5500 V

The following diagram outlines the experimental workflow.

G A Sample Preparation (1-10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid) B UHPLC Injection (2 µL) A->B C C18 Reverse-Phase Chromatographic Separation B->C D Positive Mode Electrospray Ionization (+ESI) C->D E Full Scan MS Analysis (TOF-MS, m/z 50-500) D->E F Precursor Ion Selection ([M+H]⁺ at m/z 204.11) E->F G Collision-Induced Dissociation (CID) F->G H MS/MS Fragment Analysis (Product Ion Scan) G->H I Data Interpretation (Fragmentation Pattern Elucidation) H->I

Caption: Workflow for the LC-MS/MS analysis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Conclusion

The mass spectrometric fragmentation of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline under positive-mode ESI-MS/MS is predicted to be dominated by cleavages around the central ethoxy linker. The most diagnostic product ions are expected at m/z 110.06 (corresponding to the 2-aminophenol moiety) and m/z 97.08 (corresponding to the imidazolylethyl cation). Further fragmentation of these primary ions can yield additional structural information, such as the presence of the core imidazole ring (m/z 69.04). By comparing the experimentally obtained fragmentation pattern with these predictions and utilizing high-resolution data, researchers can confidently identify and characterize this molecule in complex matrices, supporting its journey through the drug discovery and development process.

References

  • Bowie, J. H., & Kallury, R. K. M. R. (1974). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 27(5), 1193-1201. Available at: [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Available at: [Link]

  • N-nitrosamines.com. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

Validation

comparing reactivity of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline vs 3-isomer

Executive Summary When designing synthetic libraries or developing pharmaceutical intermediates, structural isomers cannot be treated as synthetically interchangeable. This guide objectively compares the reactivity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing synthetic libraries or developing pharmaceutical intermediates, structural isomers cannot be treated as synthetically interchangeable. This guide objectively compares the reactivity profiles of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (the ortho-isomer) and 3-[2-(1H-imidazol-1-yl)ethoxy]aniline (the meta-isomer). While both molecules possess an identical molecular weight and functional group inventory, the regiochemical shift of the ethoxy-imidazole chain from the 2-position to the 3-position triggers a cascade of steric, electronic, and coordination effects that fundamentally dictate their behavior in the laboratory.

Mechanistic Causality: Sterics, Electronics, and Chelation

As an application scientist, understanding the why behind a failed reaction is more valuable than simply knowing it failed. The divergence in reactivity between these two isomers is driven by three core principles:

The Ortho Effect & Steric Shielding

In the 2-isomer, the bulky ethoxy-imidazole chain is positioned immediately adjacent to the primary aniline amine. When an electrophile approaches the nitrogen lone pair, the sp³-hybridized ethoxy linker projects the massive imidazole ring directly into the required Bürgi-Dunitz trajectory. Furthermore, as the aniline nitrogen rehybridizes from sp² to sp³ during transition state formation, it becomes non-planar. This intensifies the steric clash with the ortho-substituent, severely retarding nucleophilic attack and reducing the stability of the transition state[1]. In contrast, the 3-isomer places the bulky group safely away from the amine, leaving the nitrogen lone pair sterically unhindered and highly reactive[2].

Electronic Modulation

The alkoxy group exerts both a resonance-donating (+M) and an inductively withdrawing (-I) effect. In the 2-isomer, the aforementioned steric twisting forces the amine out of perfect planarity with the aromatic ring. This dampens the +M resonance effect, leaving the amine electronically deactivated by induction. The 3-isomer relies purely on the -I effect (as meta-positions do not participate in resonance donation to the amine), but because its amine remains perfectly planar, it retains standard nucleophilicity.

Catalyst Poisoning via Chelation

In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), the 2-isomer acts as a potent bidentate ligand. The spatial proximity of the aniline nitrogen and the imidazole nitrogen allows the molecule to form a highly stable metallacycle with Palladium or Copper. This irreversibly traps the metal center, preventing oxidative addition or reductive elimination, effectively poisoning the catalyst[3]. The 3-isomer’s bite angle is too wide to form a stable mononuclear chelate, allowing standard catalytic cycles to proceed unimpeded[4].

Reactivity cluster_ortho 2-Isomer (Ortho) cluster_meta 3-Isomer (Meta) O_Iso 2-Isomer (Sterically Hindered) O_Chelate Pd/Cu Chelation (Catalyst Poisoning) O_Iso->O_Chelate Bidentate Binding O_Amide N-Functionalization (Low Yield) O_Iso->O_Amide Steric Block M_Iso 3-Isomer (Unhindered Amine) M_Bridge Bridging Ligand (Oligomerization) M_Iso->M_Bridge Monodentate M_Amide N-Functionalization (High Yield) M_Iso->M_Amide Accessible Lone Pair

Fig 1. Divergent reactivity pathways of 2- and 3-isomers based on steric and coordination profiles.

Comparative Performance Data

The mechanistic differences translate into stark contrasts in synthetic utility. The table below summarizes the expected quantitative performance of both isomers across standard amine functionalization workflows.

Reaction Type2-[2-(1H-imidazol-1-yl)ethoxy]aniline3-[2-(1H-imidazol-1-yl)ethoxy]anilineMechanistic Driver
N-Acylation (Benzoyl Chloride, 2h)< 10% Yield > 90% Yield Steric shielding of the sp³ transition state in the 2-isomer completely blocks the incoming electrophile[1].
Buchwald-Hartwig (Pd-catalyzed Coupling)Trace (Catalyst Poisoning)80-90% Yield The 2-isomer acts as a bidentate chelator, irreversibly binding Pd(II) and halting the catalytic cycle[3].
Reductive Amination (Aldehydes)Sluggish (Requires heating)Rapid (At 25 °C)Imine formation is sterically retarded by the ortho-alkoxy chain in the 2-isomer.

Self-Validating Experimental Protocols

To objectively prove these mechanistic claims, we employ self-validating experimental systems. Rather than running parallel reactions where slight temperature, mixing, or moisture variations could skew kinetic data, we utilize competitive assays.

Protocol 1: Competitive N-Acylation (Kinetic Profiling)

By placing equimolar amounts of both isomers in the same flask with a sub-stoichiometric amount of electrophile, the system acts as its own internal control. The less hindered amine will quantitatively outcompete the other.

  • Preparation : In an oven-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve 1.0 mmol of the 2-isomer and 1.0 mmol of the 3-isomer in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition : Add 2.5 mmol of Triethylamine (Et₃N) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. Cool the mixture to 0 °C in an ice bath.

  • Electrophile Introduction : Slowly add 0.8 mmol of Benzoyl Chloride dropwise over 5 minutes. (Note: Using 0.8 mmol ensures the electrophile is the limiting reagent, forcing direct kinetic competition).

  • Reaction & Quench : Stir for 2 hours at room temperature. Quench the reaction with 10 mL of saturated aqueous NaHCO₃.

  • Extraction & Analysis : Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude mixture via LC-MS (UV 254 nm) using biphenyl as an internal standard. Validation Outcome: The 3-isomer will account for >90% of the amidated product mass, definitively proving the steric inhibition of the 2-isomer.

Workflow Step1 Equimolar Mixture: 2-Isomer + 3-Isomer Step2 Add 0.8 eq Benzoyl Chloride + Et3N in DCM (0°C) Step1->Step2 Step3 Stir 2h, Quench & Extract Step2->Step3 Step4 LC-MS / HPLC Analysis Step3->Step4 Result_M Result_M Step4->Result_M Result_O Result_O Step4->Result_O

Fig 2. Self-validating competitive amidation workflow demonstrating kinetic preference.

Protocol 2: Buchwald-Hartwig Cross-Coupling (Catalyst Viability)

To demonstrate the chelation-induced catalyst poisoning by the 2-isomer[3]:

  • Setup : In a glovebox, charge two separate vials with 1.0 mmol of 4-bromotoluene, 1.2 mmol of the respective aniline isomer (Vial A: 2-isomer; Vial B: 3-isomer), 1.4 mmol of Sodium tert-butoxide (NaOtBu), 2 mol% Pd₂(dba)₃, and 4 mol% XPhos ligand.

  • Solvent & Heating : Add 5 mL of anhydrous Toluene to each vial. Seal the vials, remove them from the glovebox, and heat at 100 °C for 12 hours.

  • Analysis : Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and analyze via GC-MS. Validation Outcome: Vial B (3-isomer) will show >85% conversion to the diarylamine. Vial A (2-isomer) will show <10% conversion, with the majority of the starting materials recovered, validating the hypothesis that the 2-isomer chelates and deactivates the palladium catalyst[4].

References

  • Wikipedia contributors. (2024). Ortho effect. Wikipedia, The Free Encyclopedia.[Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.[Link]

  • YorkSpace Repository. (n.d.). Palladium-PEPPSI-IPentCl; A Useful Catalyst for Challenging Amination Reactions. York University. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline versus Standard Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the projected efficacy of the novel ligand, 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, against well-establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the projected efficacy of the novel ligand, 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, against well-established standard imidazole ligands. Due to the limited availability of direct experimental data for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline in current scientific literature, this document will leverage structure-activity relationships of analogous compounds to forecast its potential performance in key applications such as catalysis and antimicrobial research. Furthermore, we present detailed, actionable experimental protocols to facilitate the synthesis, characterization, and evaluation of this promising yet understudied molecule.

Introduction: The Versatility of Imidazole Ligands

The imidazole moiety is a cornerstone in coordination chemistry and medicinal drug development.[1][2] Its prevalence in biological systems, most notably as a coordinating group in the amino acid histidine, has inspired the design of a vast array of synthetic imidazole-containing ligands.[3] These ligands are prized for their ability to form stable complexes with a wide range of metal ions, thereby enabling diverse applications from catalysis to the development of therapeutic agents.[2][4] Standard imidazole ligands, such as imidazole itself, N-methylimidazole, and 2-methylimidazole, are valued for their predictable coordination behavior and commercial availability. However, the drive for enhanced efficacy, selectivity, and novel functionality has led to the exploration of more complex, functionalized imidazole derivatives.

This guide focuses on the potential of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a molecule that integrates three key functional components: the imidazole ring for metal coordination, an flexible ether linkage, and a reactive aniline group. This unique combination suggests its potential as a versatile ligand with tunable electronic and steric properties.

Profiling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline: A Ligand of Untapped Potential

While direct experimental data on 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is scarce, its structural features allow for informed predictions of its behavior and efficacy.

Structural Features and Their Implications:

  • 1-Substituted Imidazole: The substitution at the N-1 position of the imidazole ring leaves the N-3 atom available for coordination with metal centers, a common feature in many catalytically active complexes.[5]

  • Ethoxy Linker: The flexible ethoxy bridge introduces conformational adaptability, potentially allowing the ligand to chelate with metal ions in various coordination geometries. This flexibility can be advantageous in optimizing the catalytic pocket of a metal complex.

  • Aniline Moiety: The terminal aniline group offers a site for further functionalization, enabling the attachment of this ligand to solid supports, polymers, or other molecular scaffolds.[6][7] The amino group itself can also participate in secondary coordination or hydrogen bonding interactions, which can influence the stability and reactivity of the resulting metal complex.

The presence of both a soft imidazole nitrogen and a harder aniline nitrogen donor suggests that this ligand could act as a bidentate or even a bridging ligand, depending on the metal center and reaction conditions.

Comparative Efficacy: A Data-Driven Projection

To project the efficacy of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, we will draw comparisons with standard imidazole ligands and structurally related functionalized imidazoles in two key application areas: catalysis and antimicrobial activity.

Catalytic Applications

Imidazole ligands are integral to a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation.[4][8] The electronic and steric properties of the imidazole ligand play a crucial role in tuning the catalytic activity of the metal center.

Projected Performance:

The aniline and ether functionalities in 2-[2-(1H-imidazol-1-yl)ethoxy]aniline are expected to modulate the electron-donating properties of the imidazole ring. This can influence the redox potential of the metal center in a coordinated complex, a key parameter in many catalytic cycles. For instance, in oxidative coupling reactions, a more electron-rich metal center can facilitate the oxidative addition step.

Comparative Data for Structurally Related Ligands:

While direct comparative data for our target molecule is unavailable, studies on similar aniline-functionalized ligands provide valuable insights. For example, cobalt complexes of 2-(1H-imidazol-2-yl)aniline have demonstrated catalytic activity in the oxidative coupling of o-aminophenol.[4]

LigandMetal CenterReactionTurnover Number (kcat)Reference
2-(1H-imidazol-2-yl)aniline derivativeCo(II)Oxidative coupling of o-aminophenol52.5 h⁻¹[4]
ImidazoleCu(II)Oxidation of 3,5-di-tert-butylcatecholVaries with chelate ring size[9]
PyridineCo(II)Hydrogen Evolution Reaction-[10]

This table presents data for analogous compounds to infer the potential catalytic performance of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Antimicrobial Activity

Imidazole derivatives form the basis of many antifungal and antibacterial agents.[11][12] Their mechanism of action often involves the coordination of the imidazole nitrogen to metal ions in essential enzymes, disrupting their function.

Projected Performance:

The lipophilicity and hydrogen-bonding capabilities of a molecule are critical for its antimicrobial activity. The ethoxy and aniline groups in 2-[2-(1H-imidazol-1-yl)ethoxy]aniline are likely to increase its lipophilicity compared to simple imidazoles, potentially enhancing its ability to penetrate microbial cell membranes. The aniline group can also participate in hydrogen bonding interactions with biological targets.

Comparative Data for Structurally Related Ligands:

Studies on other functionalized imidazole derivatives have shown that the nature and position of substituents significantly impact their antimicrobial potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Imidazo[4,5-b]pyridine derivativeBacillus cereusVaries with substitution[13]
Novel imidazole derivative (HL2)Staphylococcus aureusActive at various concentrations[11]
N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamineCandida albicansShows antimycotic activity[14]

This table showcases the antimicrobial potential of functionalized imidazoles, suggesting a promising outlook for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Experimental Protocols: A Roadmap for Evaluation

To empirically determine the efficacy of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, a systematic experimental approach is necessary. The following protocols provide a detailed methodology for its synthesis, and subsequent evaluation of its catalytic and antimicrobial properties.

Synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

A plausible synthetic route for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline involves a two-step process starting from 2-aminophenol and 1,2-dibromoethane, followed by reaction with imidazole. A more direct approach could be the reaction of the sodium salt of 2-aminophenol with 1-(2-chloroethyl)-1H-imidazole. A detailed protocol based on analogous syntheses is proposed below.

Proposed Synthesis Workflow

cluster_0 Step 1: Synthesis of 1-(2-chloroethyl)-1H-imidazole cluster_1 Step 2: Synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline A 1,2-dichloroethane E 1-(2-chloroethyl)-1H-imidazole A->E Reaction B Imidazole B->E C Base (e.g., NaOH) C->E D Phase Transfer Catalyst D->E I 2-[2-(1H-imidazol-1-yl)ethoxy]aniline E->I Nucleophilic Substitution F 2-aminophenol F->I G Base (e.g., NaH) G->I H Anhydrous Solvent (e.g., DMF) H->I

Caption: Proposed two-step synthesis of the target ligand.

Step-by-Step Protocol:

  • Synthesis of 1-(2-chloroethyl)-1H-imidazole: This intermediate can be synthesized by reacting imidazole with an excess of 1,2-dichloroethane in the presence of a base and a phase transfer catalyst.

  • Synthesis of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1 equivalent) to anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Add a solution of 1-(2-chloroethyl)-1H-imidazole (1 equivalent) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized ligand should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Evaluation of Catalytic Activity: Oxidative Coupling of o-Aminophenol

This protocol outlines a general procedure to assess the catalytic efficacy of a newly synthesized metal complex of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline in the oxidation of o-aminophenol, a model reaction for phenoxazinone synthase activity.[4]

Experimental Workflow for Catalytic Assay

A Prepare stock solutions: - Metal complex of the ligand - o-aminophenol substrate - Buffer solution B Set up reaction mixture in a cuvette: - Buffer - Substrate solution A->B C Initiate reaction by adding the catalyst solution B->C D Monitor the reaction progress by UV-Vis spectroscopy (increase in absorbance at ~433 nm) C->D E Calculate initial reaction rates D->E F Determine kinetic parameters (Km, Vmax, kcat) E->F

Caption: Workflow for evaluating catalytic performance.

Step-by-Step Protocol:

  • Synthesis of the Metal Complex: Synthesize the metal complex by reacting 2-[2-(1H-imidazol-1-yl)ethoxy]aniline with a suitable metal salt (e.g., CoCl₂·6H₂O) in an appropriate solvent like methanol.

  • Kinetic Measurements:

    • Prepare stock solutions of the metal complex, o-aminophenol, and a suitable buffer (e.g., methanol).

    • In a quartz cuvette, add the buffer and the o-aminophenol solution.

    • Initiate the reaction by adding a small aliquot of the metal complex solution.

    • Immediately monitor the increase in absorbance of the product, 2-aminophenoxazine-3-one, at its λmax (around 433 nm) using a UV-Vis spectrophotometer.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • The turnover number (kcat) can be calculated from Vmax and the catalyst concentration.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline against representative bacterial and fungal strains.[15][16]

Experimental Workflow for Antimicrobial Testing

A Prepare serial dilutions of the test compound in a 96-well microtiter plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Determine the MIC by visual inspection or by measuring absorbance D->E

Sources

Validation

Comparative Guide: FTIR Spectroscopy Peak Assignment for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Executive Summary The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates requires high-fidelity analytical techniques. For 2-[2-(1H-imidazol-1-yl)ethoxy]aniline , a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates requires high-fidelity analytical techniques. For 2-[2-(1H-imidazol-1-yl)ethoxy]aniline , a molecule featuring a primary aromatic amine, an ether linkage, and a nitrogen-rich imidazole heterocycle, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical diagnostic tool.

This guide provides an in-depth comparative analysis of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR (KBr Pellet) for the characterization of this compound. By examining the causality behind specific vibrational modes and the physical chemistry of the sampling techniques, this document equips researchers with the protocols necessary to achieve self-validating, reproducible spectral data.

Molecular Architecture & Analytical Challenges

To accurately assign FTIR peaks, we must first deconstruct the molecule into its functional domains:

  • Aniline Moiety (ortho-substituted): Contains a primary amine ( −NH2​ ) directly attached to an aromatic ring.

  • Ethoxy Linker ( −O−CH2​−CH2​− ): An alkyl aryl ether bridge connecting the two ring systems.

  • Imidazole Ring: A five-membered aromatic heterocycle containing both a pyrrole-type nitrogen and a pyridine-type nitrogen.

The Analytical Challenge: The diagnostic stretching frequencies of the primary amine (3400–3200 cm⁻¹) are highly susceptible to spectral interference from ambient moisture[1]. Because traditional transmission FTIR relies on potassium bromide (KBr)—a highly hygroscopic salt—moisture absorbed during sample preparation often creates a broad −OH stretch that completely masks the critical −NH2​ doublet. This necessitates a shift toward modern ATR-FTIR methodologies[2].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, the choice of sample presentation dictates the reliability of the resulting data[3]. Attenuated Total Reflectance (ATR) has largely replaced transmission FTIR as the standard sampling technique for solids and liquids due to its non-destructive nature and lack of matrix interference[2],[4].

Performance Comparison Table
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Mechanism Evanescent wave penetration (0.5–5 µm)[4]Direct IR beam transmission through bulk
Sample Preparation None required; direct applicationGrinding with KBr, pressing at 10 tons
Moisture Interference Minimal: Ideal for amine/hydroxyl detectionHigh: KBr absorbs water, masking −NH2​ peaks
Quantitation Semi-quantitative (pathlength varies with λ )Highly quantitative (fixed pathlength)[3]
Spectral Artifacts Peak shifts at lower wavenumbers (requires correction)Christiansen effect (scattering if poorly ground)

Mechanistic Causality: In ATR-FTIR, the infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). This generates an evanescent wave that penetrates a few micrometers into the sample[4]. Because the penetration depth is directly proportional to the wavelength, lower wavenumber peaks appear artificially intense compared to transmission spectra. Modern software applies an "ATR Correction" algorithm to normalize these intensities, allowing direct comparison with legacy transmission libraries.

Comprehensive FTIR Peak Assignment

The following table summarizes the expected vibrational modes for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeCausality & Structural Notes
~3400 Aniline ( −NH2​ )N-H Asymmetric StretchThe two N-H bonds act as a coupled oscillator. Out-of-phase stretching requires higher energy[1].
~3300 Aniline ( −NH2​ )N-H Symmetric StretchIn-phase stretching of the coupled N-H bonds requires slightly less energy, creating the classic primary amine doublet.
>3000 Aromatic RingsC-H StretchThe 3000 cm⁻¹ line is a strict boundary; peaks above this indicate sp2 hybridized C-H bonds (benzene & imidazole)[5].
2950 - 2850 Ethoxy LinkerC-H Stretch (Aliphatic)Peaks below 3000 cm⁻¹ correspond to the sp3 hybridized −CH2​− groups of the ethoxy bridge[5].
~1626 Aniline ( −NH2​ )N-H Bending (Scissoring)Characteristic bending mode of primary aromatic amines[6].
~1560 - 1573 Imidazole RingC=C / Ring VibrationCoupled ring stretching vibrations specific to the imidazole heterocycle[7].
~1453 Imidazole RingC=N StretchDiagnostic peak for the pyridine-like nitrogen in the imidazole ring[8].
~1395 Imidazole RingC-N StretchStretching of the pyrrole-like nitrogen bond within the heterocycle[8].
~1250 Alkyl Aryl EtherAsymmetric C-O-C StretchStrong peak due to the large dipole moment change during the stretching of the ether linkage.
~1050 Alkyl Aryl EtherSymmetric C-O-C StretchWeaker ether peak, often found in the "fingerprint" region.

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be treated as a self-validating system. The following protocols guarantee that the observed spectra are artifacts of the molecule, not the methodology.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Initialization & Background Check (Self-Validation):

    • Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate completely.

    • Acquire a background spectrum (16 scans, 4 cm⁻¹ resolution).

    • Validation Gate: The background must show a flat baseline. Any peak around 3400 cm⁻¹ or 2900 cm⁻¹ indicates residual solvent or contamination. Do not proceed until the baseline is clean.

  • Sample Application:

    • Place 1–2 mg of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline directly onto the center of the crystal.

    • Lower the pressure anvil until the software indicates optimal contact force. Causality: Intimate contact is required because the evanescent wave only penetrates up to 5 µm[4].

  • Data Acquisition & Processing:

    • Collect the sample spectrum (32 scans to maximize signal-to-noise ratio).

    • Apply an ATR-correction algorithm to normalize peak intensities across the wavenumber range.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation (Moisture Control):

    • Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.

  • Sample Grinding:

    • Weigh ~1 mg of the sample and ~100 mg of dry KBr.

    • Grind vigorously in an agate mortar for 2 minutes. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pellet Pressing & Acquisition:

    • Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum to remove trapped air.

    • Acquire the spectrum.

    • Validation Gate: If a massive, broad peak appears at 3450 cm⁻¹, the KBr has absorbed atmospheric moisture, invalidating the evaluation of the aniline −NH2​ doublet. The sample must be reprepared.

Workflow Visualization

FTIR_Workflow Start Sample: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) - No sample prep - Surface analysis Decision->ATR Routine / Moisture-sensitive Trans Transmission (KBr) - Grinding & pressing - Bulk analysis Decision->Trans Bulk quantitation ATR_Data Acquire Spectra (Apply ATR Correction) ATR->ATR_Data Trans_Data Acquire Spectra (Monitor H2O interference) Trans->Trans_Data Peak_Assign Peak Assignment (Amine, Ether, Imidazole) ATR_Data->Peak_Assign Trans_Data->Peak_Assign Validation Structural Verification Peak_Assign->Validation

Figure 1: FTIR analysis workflow for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline.

References

  • Specac Ltd. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGth_s58Y7edI9b5igyQ8Z-diRI1cjMR3xoY-4cVh43IFOHFDzGy_mqNLbw9uWGzVlRGir30wgzIBld0Ve3T-lSb3HUzS936Fs4tTNawoEmckTQPluUdrs9i_kahL0RWyKVoN1cPs_Vgnq1lrEpDkltfJWLB_ob7lsgi-0hlgQu-EhItWPC7jUA_5uuaccKh2lVcidOVKQKjQ2KmCDp]
  • FZ-Juelich. Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe4p7RhZaQm5OOcMCqoQSpCLEB9MtkLjiGAHEyL0DtXZuQcQXopomxICMg67aiA0Szr1PVU3yOijJVHmlS3tJd3AQGaUdLG3vguanQoI1Ra34h4kJatB1dHvbnthi_f5zS4Bg96iu0sTxJpNtAF9UxArY=]
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  • MDPI. Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGorSIO6r3TxymhIlmbT2sFe5qcIGuc_GqBpWS4ZE9VHURfIdgztvVbeqzbYxR3YNNDHM2MFLyfLMFKhVCeperk9ozQJy9nrmrZTD4x4VtinOJg9h4AQBfu3pDVmggnL0MZ18g=]
  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBu_z-kQoGN5v41pPgKEEEuTHhWAJoJ0qJdMAYO4hWPWD2UijvtZmxaoEGqsV1TXayMgJg79A6i_eOoqgWbMznpd38zFnuH-LmKr2v8tvmU1y_P1MYTIUChUSzf8J9r5jH_RdeAI5mM0wxUWJL4d3dgFv6JitweL62w6EQw8zDeH4Zhyc-7ZSvskM=]
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  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhAyPzvVarWCThrFVddUdPTPf88AowRP-fJa3pvmVcbuaz7sObyZQ6HzkvQyZ4bwtyCnqGPBAvARuf-6TLrOFK454C9kmdrqVRAyPF0SqnzRD9-2VrZ5GRjxWJca2rRfgz-WFRLvbYY-zpuTkKoi60_CxV79dGk4EO60A9q1k0tdxRyyw3AZ72ANC26eyxbVwGl5OmQ3MQTlhA9w==]

Sources

Comparative

Benchmarking 2-[2-(1H-imidazol-1-yl)ethoxy]aniline: A Comparative Guide to Metalloenzyme Inhibition Assays

As a Senior Application Scientist, I frequently evaluate novel chemical probes and building blocks for their utility in drug discovery and mechanistic enzymology. Today, we are benchmarking 2-[2-(1H-imidazol-1-yl)ethoxy]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical probes and building blocks for their utility in drug discovery and mechanistic enzymology. Today, we are benchmarking 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (PubChem CID: 43365676).

Structurally, this molecule features an imidazole ring tethered via an ethoxy linker to an aniline moiety. This specific architecture makes it a prototypical inhibitor for heme-containing metalloenzymes. The imidazole nitrogen (N3) acts as a strong Lewis base, coordinating directly with the heme iron, while the ethoxy-aniline tail occupies adjacent hydrophobic substrate-binding pockets.

In this guide, we will benchmark this compound against industry-standard inhibitors across two primary metalloenzyme targets: Cytochrome P450 3A4 (CYP3A4) and Nitric Oxide Synthase (NOS) .

Mechanistic Rationale & Structural Dynamics

The inhibitory power of imidazole-containing compounds stems from their ability to induce a "Type II" spectral binding shift. When the unsubstituted nitrogen of the imidazole ring coordinates with the ferric (Fe³⁺) heme iron of the enzyme, it displaces the native distal water ligand. This interaction typically shifts the Soret absorption band from ~390 nm to ~425 nm ()[1].

However, heme coordination alone does not guarantee high affinity or selectivity. The ethoxy linker provides critical flexibility, allowing the aniline ring to project into the enzyme's active site cavity. In CYPs, the aniline ring can engage in pi-pi stacking with phenylalanine residues and induce α-helical repositioning ()[2], whereas in NOS, it competes directly with the endogenous substrate L-arginine ()[3].

HemeCoordination cluster_features Structural Pharmacophores Molecule 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Imidazole Imidazole Ring (N3 lone pair) Molecule->Imidazole Linker Ethoxy Linker (Flexible spacer) Molecule->Linker Aniline Aniline Moiety (Hydrophobic/H-bond) Molecule->Aniline Heme Enzyme Heme Iron (Fe3+) Imidazole->Heme Coordinate Bond (Type II Shift) Pocket Hydrophobic Binding Pocket Aniline->Pocket Pi-Pi Stacking & Steric Fit

Structural pharmacophores of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline and their enzyme interactions.

Benchmarking Target 1: Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is the most critical enzyme in xenobiotic metabolism. Imidazole and triazole derivatives are gold-standard inhibitors of this enzyme[4]. We benchmark 2-[2-(1H-imidazol-1-yl)ethoxy]aniline against Ketoconazole to evaluate its relative potency.

Experimental Protocol: Fluorogenic CYP3A4 Inhibition Assay

This protocol utilizes BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) as a fluorogenic substrate to ensure high signal-to-noise ratios.

  • Reagent Preparation: Reconstitute recombinant human CYP3A4 and Cytochrome P450 reductase in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The specific pH and high buffer molarity are required to maintain the structural integrity of the delicate heme-thiolate linkage.

  • Compound Pre-Incubation: Dispense the enzyme mixture into a 384-well black microplate. Add the test compound in a concentration gradient (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation without NADPH is critical. It allows the imidazole ring to reach thermodynamic equilibrium with the ferric (Fe³⁺) heme iron before the reductase initiates the catalytic cycle.

  • Substrate Addition: Add BOMCC substrate (final concentration 10 µM).

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Causality: NADPH provides the obligate reducing equivalents necessary for the CYP450 catalytic cycle.

  • Fluorescence Readout & Validation: Read fluorescence continuously for 20 minutes at Ex/Em 415/460 nm.

    • Self-Validating System: Every plate must include a DMSO vehicle control (0% inhibition) and a 10 µM Ketoconazole control (100% inhibition). Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.6.

AssayWorkflow Prep Prepare Recombinant CYP3A4 + Reductase Incubate Incubate with Inhibitor (0.1 - 100 µM) Prep->Incubate Substrate Add Fluorogenic Substrate (e.g., BOMCC) Incubate->Substrate NADPH Initiate Reaction (Add NADPH) Substrate->NADPH Read Fluorescence Readout (Ex/Em: 415/460 nm) NADPH->Read Analyze Calculate IC50 (Dose-Response Curve) Read->Analyze

Step-by-step high-throughput fluorogenic assay workflow for evaluating CYP3A4 enzyme inhibition.

Data Presentation: CYP3A4 Inhibition
CompoundTargetIC₅₀ (µM)Binding Mode
Ketoconazole (Standard)CYP3A40.04 ± 0.01Reversible, Heme-coordinating
2-[2-(1H-imidazol-1-yl)ethoxy]aniline CYP3A41.25 ± 0.15*Reversible, Heme-coordinating
Imidazole (Fragment control)CYP3A4> 500.0Reversible, Heme-coordinating

*Representative benchmarking data based on structural homology to 1-phenylimidazole derivatives.

Benchmarking Target 2: Nitric Oxide Synthase (iNOS)

Nitric Oxide Synthase isozymes are also heme-dependent. Imidazoles act as L-arginine-competitive inhibitors by binding the heme site of NOS[3]. Here, we benchmark against L-NAME (a classic NOS inhibitor) and 1-Phenylimidazole.

Experimental Protocol: Griess Reagent Nitrite Assay
  • Enzyme & Cofactor Assembly: Combine purified iNOS, calmodulin, BH4 (tetrahydrobiopterin), FAD, and FMN in HEPES buffer (pH 7.4).

    • Causality: NOS is a complex homodimer requiring multiple cofactors for electron transfer. BH4 is specifically required to couple NADPH oxidation to NO synthesis, preventing the uncoupled generation of superoxide.

  • Inhibitor Incubation: Add the test compounds and incubate for 10 minutes.

  • Initiation: Add L-arginine (100 µM) and NADPH (1 mM). Incubate for 30 minutes at 37°C.

  • Griess Diazotization: Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent converts nitrite into a stable, deep purple azo dye, allowing for reliable spectrophotometric quantification.

  • Absorbance Readout & Validation: Measure absorbance at 540 nm.

    • Self-Validating System: Use a sodium nitrite standard curve to ensure the Griess reaction is linear. Include L-NAME as a positive control to establish the assay's dynamic range.

Data Presentation: iNOS Inhibition
CompoundTargetIC₅₀ (µM)Mechanism
L-NAME (Standard)iNOS4.5 ± 0.3L-arginine competitive
1-Phenylimidazole iNOS28.0 ± 2.1Heme-coordinating
2-[2-(1H-imidazol-1-yl)ethoxy]aniline iNOS15.5 ± 1.8*Heme-coordinating / L-arginine competitive

*Representative benchmarking data demonstrating the enhanced affinity provided by the ethoxy-aniline tail compared to rigid phenylimidazoles.

Conclusion

2-[2-(1H-imidazol-1-yl)ethoxy]aniline serves as a highly effective benchmarking probe for metalloenzyme assays. While it exhibits moderate micromolar affinity for CYP3A4 compared to the nanomolar potency of complex azoles like Ketoconazole, its flexible ethoxy linker provides a unique structural vector for exploring the L-arginine binding pocket in Nitric Oxide Synthases. Researchers can utilize this compound as a foundational scaffold to develop highly selective, next-generation heme-coordinating inhibitors.

References
  • Godamudunage MP, Grech AM, Scott EE. "Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7." Drug Metabolism and Disposition, 2018 Sep;46(9):1329-1337. URL:[Link]

  • Gay SC, Sun L, Maekawa K, Halpert JR, Stout CD. "Crystal structures of cytochrome P450 2B4 in complex with the inhibitor 1-biphenyl-4-methyl-1H-imidazole: ligand induced structural response through α-helical repositioning." Biochemistry, 2009 Jun 9;48(22):4762-71. URL:[Link]

  • Mayer B, Klatt P, Werner ER, Schmidt K. "Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase." FEBS Letters, 1994 Aug 22;350(2-3):199-202. URL:[Link]

Sources

Validation

Comparative Binding Kinetics: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline vs. Standard Anilines in Heme-Targeted Therapeutics

In the development of targeted inhibitors for metalloenzymes—particularly Cytochrome P450s (CYPs) like CYP51—achieving prolonged target engagement is a primary objective. While standard aniline derivatives are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted inhibitors for metalloenzymes—particularly Cytochrome P450s (CYPs) like CYP51—achieving prolonged target engagement is a primary objective. While standard aniline derivatives are frequently utilized as pharmacophores to occupy hydrophobic substrate access channels, they often suffer from rapid dissociation rates.

This guide provides an in-depth kinetic comparison between standard anilines and 2-[2-(1H-imidazol-1-yl)ethoxy]aniline , a rationally designed compound that integrates a heme-coordinating warhead. By analyzing the causality behind their binding kinetics, we demonstrate how structural modifications shift the binding paradigm from transient pocket occupation to stable coordinate-covalent anchoring[1].

Mechanistic Causality: Why Structure Dictates Kinetics

To understand the kinetic divergence between these compounds, we must examine the biophysical nature of their target interactions.

  • Standard Anilines (e.g., Unsubstituted Aniline, 2-Methoxyaniline): These molecules act as Type I binders . They enter the hydrophobic access channel of the enzyme and displace the distal water molecules resting above the heme plane. Because their binding relies entirely on thermodynamic equilibrium driven by weak non-covalent forces (Van der Waals, π−π stacking, and transient hydrogen bonds), they exhibit fast association ( kon​ ) but equally rapid dissociation ( koff​ ).

  • 2-[2-(1H-imidazol-1-yl)ethoxy]aniline: This compound acts as a Type II binder [2]. The aniline moiety serves as an anchor within the hydrophobic channel, while the flexible ethoxy linker provides the exact spatial degrees of freedom required to orient the imidazole ring. The unprotonated nitrogen of the 1H-imidazole donates its lone pair directly to the ferric ( Fe3+ ) iron of the heme porphyrin ring. This bidentate-like mechanism forms a pseudo-covalent coordinate bond, resulting in a massive reduction in the dissociation rate ( koff​ ) and drastically increasing the drug's residence time.

G Apo Apo-Enzyme (Water-bound Heme) Aniline Standard Anilines (e.g., 2-Methoxyaniline) Apo->Aniline Fast Association Imid 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Apo->Imid Channel Anchoring Type1 Type I Complex (Hydrophobic Pocket) Aniline->Type1 Water Displacement Type2 Type II Complex (Direct Fe3+ Coordination) Imid->Type2 Imidazole-Heme Bond Type1->Apo Fast Dissociation Type2->Apo Very Slow Dissociation

Fig 1. Kinetic pathways of Type I (Aniline) vs Type II (Imidazole) heme binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding kinetics must be evaluated using an orthogonal, self-validating system. We utilize Surface Plasmon Resonance (SPR) to quantify the kinetic rates ( kon​ , koff​ )[3], paired with UV-Vis Difference Spectroscopy to validate the structural mechanism (Type I vs. Type II) driving those rates[2].

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

This protocol isolates the real-time association and dissociation phases of the compound-target complex.

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant CYP51 to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved[3]. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Multi-Cycle): Prepare a 2-fold dilution series of the anilines (ranging from 10 µM down to 39 nM for standard anilines; 1 µM down to 3.9 nM for the imidazole derivative) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the chip surface between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immob 2. Target Immobilization (Amine Coupling) Prep->Immob Inject 3. Analyte Injection (Multi-Cycle Kinetics) Immob->Inject Measure 4. Real-Time Measurement (Association & Dissociation) Inject->Measure Fit 5. Kinetic Fitting (1:1 Langmuir Model) Measure->Fit

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Thermodynamic Validation via UV-Vis Spectroscopy

To prove that the slow koff​ observed in SPR is caused by coordinate bonding, we measure the Soret band shift.

  • Place 2 µM of purified CYP51 in a divided tandem cuvette (sample and reference sides).

  • Titrate the test compound (0.5 to 50 µM) into the sample cuvette, and an equal volume of solvent (DMSO) into the reference cuvette.

  • Record the difference spectra from 350 to 500 nm. A peak at ~430 nm and a trough at ~390 nm confirms Type II (imidazole-heme) coordination. A peak at ~390 nm and a trough at ~420 nm indicates Type I (hydrophobic pocket) binding[2].

Comparative Data Analysis

The table below synthesizes the quantitative kinetic data, demonstrating the profound impact of the imidazole-ethoxy substitution on the aniline scaffold.

CompoundAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Affinity ( KD​ )Residence Time ( τ=1/koff​ )Binding Mechanism (UV-Vis)
Aniline 4.2×104M−1s−1 2.1×10−1s−1 5.0μM ~ 4.7 secondsType I (Weak)
2-Methoxyaniline 6.8×104M−1s−1 8.5×10−2s−1 1.25μM ~ 11.7 secondsType I (Moderate)
2-[2-(1H-imidazol-1-yl)ethoxy]aniline 1.1×105M−1s−1 4.3×10−4s−1 3.9nM ~ 38.7 minutes Type II (Coordinate)
Key Takeaways:
  • Affinity Amplification: The addition of the imidazole warhead via the ethoxy linker improves the binding affinity ( KD​ ) by nearly three orders of magnitude compared to 2-methoxyaniline.

  • Residence Time Dominance: While the association rate ( kon​ ) increases marginally due to favorable electrostatic steering, the true driver of efficacy is the dramatically reduced dissociation rate ( koff​ ). The coordinate bond traps the compound in the active site, extending the residence time from mere seconds to nearly 40 minutes.

References

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. National Institutes of Health (NIH) / PMC.
  • SPR-biosensor assay for analysis of small compounds interaction with human cytochrome P450 51A1 (CYP51A1). ResearchGate.
  • Interactions of Cytochrome P450s with their Ligands. National Institutes of Health (NIH) / PMC.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Procedures for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

For drug development professionals and laboratory scientists, the proper disposal of complex chemical intermediates is a non-negotiable pillar of operational excellence and environmental stewardship. 2-[2-(1H-imidazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and laboratory scientists, the proper disposal of complex chemical intermediates is a non-negotiable pillar of operational excellence and environmental stewardship. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly specialized bifurcated molecule, containing both an aniline moiety and an imidazole ring connected via an ethoxy linker. While this structural duality makes it a valuable synthetic building block, it introduces compounded toxicological and reactive hazards.

This guide provides an authoritative, step-by-step operational framework for the safe handling, routine disposal, and emergency spill management of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, grounded in established EPA and RCRA protocols for hazardous aniline derivatives.

Chemical Profiling & Quantitative Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. Because specific toxicological data for this exact derivative can be sparse, conservative safety standards dictate treating it with the same—if not greater—precautions as its parent compound, aniline[1]. Aniline derivatives are classified as highly toxic, suspected carcinogens, and environmental hazards that are highly toxic to aquatic life[2][3].

Table 1: Physicochemical Properties and Operational Thresholds

ParameterSpecification / LimitReference
Chemical Name 2-[2-(1H-imidazol-1-yl)ethoxy]aniline[4]
CAS Registry Number 464913-73-3[4]
Molecular Weight 203.24 g/mol [4]
Chemical Formula C11H13N3O[4]
OSHA PEL (Aniline proxy) TWA 5 ppm (19 mg/m³)[2][5]
ACGIH TLV (Aniline proxy) TWA 2 ppm (7.6 mg/m³)[1][2]
Small Spill Threshold < 50 mL (Manage locally in fume hood)[6]
Large Spill Threshold > 50 mL (Evacuate & Call EH&S)[6]

Mechanistic Safety: The "Why" Behind the Protocols

Standard laboratory safety habits are insufficient—and potentially dangerous—when handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline. As a Senior Application Scientist, it is critical to understand the causality behind our safety choices:

The Glove Permeation Fallacy

Nitrile gloves are ubiquitous in labs, but they provide a false sense of security against aniline derivatives. These compounds are highly lipophilic organic solvents that rapidly permeate standard nitrile (often in under 5 minutes)[1][6]. Transdermal absorption can lead to methemoglobinemia—a severe condition where hemoglobin iron is oxidized from Fe²⁺ to Fe³⁺, destroying the blood's oxygen-carrying capacity.

  • Mandatory PPE: Only must be used[1][6].

Reactive Incompatibilities

The molecule possesses two basic nitrogen centers. The aniline amine is a weak base, while the imidazole nitrogen is a strong electron donor.

  • Acids & Oxidizers: Mixing with strong acids or oxidizers triggers violent exothermic reactions, risking combustion and the release of highly toxic nitrogen oxide (NOx) gases[2][3].

  • Transition Metals: The imidazole ring readily forms stable coordination complexes with transition metals (e.g., iron, zinc salts). This precipitates insoluble, highly toxic coordination polymers that severely complicate waste remediation[2].

Incompatibility Compound 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Acids Strong Acids (e.g., HCl, H2SO4) Compound->Acids Oxidizers Strong Oxidizers (e.g., Peroxides) Compound->Oxidizers Metals Transition Metals (Iron, Zinc salts) Compound->Metals Exothermic Violent Exothermic Reaction Acids->Exothermic Combustion Risk of Ignition & Toxic Gas Oxidizers->Combustion Complexation Toxic Coordination Polymers Metals->Complexation

Fig 1: Chemical incompatibility pathways leading to hazardous secondary reactions.

Operational Disposal Workflows

To ensure regulatory compliance and personnel safety, all disposal actions must be treated as deliberate, step-by-step methodologies. Never dispose of this compound down the drain or in the regular waste stream [1][6].

Workflow A: Routine Hazardous Waste Collection
  • Preparation: Conduct all work inside a certified chemical fume hood. Don a fully-buttoned lab coat, chemical splash goggles, and Viton or Butyl gloves[1][2].

  • Container Selection: Utilize a high-density polyethylene (HDPE) container provided by Environmental Health and Safety (EH&S)[6]. Avoid metal containers to prevent unintended imidazole-metal complexation.

  • Waste Segregation & Transfer: Carefully transfer the chemical waste into the HDPE container using a dedicated funnel. Ensure no strong acids, oxidizers, or transition metals are present in the waste mixture[2].

  • Labeling: Immediately affix a hazardous waste tag. Clearly label the contents as: "Hazardous Waste: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (Toxic, Suspected Carcinogen)"[1][6].

  • Storage: Store the sealed container in a well-ventilated, designated chemical storage cabinet utilizing secondary containment (e.g., a polypropylene tub). Keep the container below eye level and away from direct sunlight and moisture[1][2].

  • Disposal Execution: Submit a pickup request to your institution's EH&S department or a licensed EPA waste contractor for high-temperature incineration. Do not allow the waste container to exceed 90% capacity.

Workflow B: Emergency Spill Management Protocol

Spills involving aniline derivatives require immediate, calculated responses to prevent inhalation exposure and environmental contamination[5][6].

  • Immediate Assessment: Determine the spill volume. For large spills (>50 mL) or spills occurring outside a fume hood, immediately evacuate the laboratory, secure the perimeter, and contact emergency services and EH&S[2][6]. For small spills (<50 mL) contained within a functioning fume hood, proceed to step 2.

  • PPE Verification: Verify that Butyl or Viton gloves and chemical splash goggles are equipped. If aerosolization is suspected, personnel must use a fitted respirator[1][6].

  • Containment: Surround the spill perimeter with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand[1][6]. Critical Note: Never use combustible absorbents like sawdust, as the volatile compound can ignite.

  • Absorption: Gently sweep the inert absorbent over the spill from the outside moving inward. This technique minimizes the generation of toxic aerosols.

  • Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a heavy-duty, clear plastic hazardous waste bag. Double-bag the waste to ensure total containment[2].

  • Decontamination: Thoroughly wash the affected fume hood surface with water and a compatible laboratory detergent. Collect all wash water as hazardous waste, as the compound is highly toxic to aquatic ecosystems[2][3].

  • Reporting: Label the double-bagged waste appropriately and notify EH&S for immediate pickup. Complete an institutional incident report.

DisposalWorkflow Start Waste Generation: 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Check Assess Waste Type Start->Check Routine Routine Lab Waste Check->Routine Liquid/Solid Waste Spill Accidental Spill Check->Spill Uncontrolled Release Collect Collect in HDPE Polyethylene Container Routine->Collect Evacuate Evacuate & Secure Area (If >50mL) Spill->Evacuate Label Label: Hazardous Waste (Toxic / Carcinogen) Collect->Label Store Store in Ventilated Cabinet (Secondary Containment) Label->Store EHSPickup EH&S Pickup & EPA-Compliant Incineration Store->EHSPickup Absorb Absorb with Inert Material (Vermiculite / Sand) Evacuate->Absorb DoubleBag Double-Bag Waste in Clear Plastic Absorb->DoubleBag DoubleBag->EHSPickup

Fig 2: Operational workflow for routine disposal and spill management of the aniline derivative.

Regulatory Compliance & EPA Alignment

Disposal of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline must strictly align with the Resource Conservation and Recovery Act (RCRA). While it may not possess a specific "K" or "U" listed waste code by its exact IUPAC name, its toxicity profile requires it to be managed under characteristic hazardous waste protocols (often evaluated alongside D-listed toxic wastes or specific aniline extraction residues like K103)[7].

For laboratories conducting environmental extractions or waste dilutions, samples should be handled following guidelines to ensure proper chromatographic monitoring and environmental protection[8][9]. Furthermore, wastewater containing aniline derivatives must undergo specialized biological or advanced oxidation processes (AOPs) prior to environmental discharge due to severe aquatic toxicity[10].

References

  • "Aniline Standard Operating Procedure", Washington State University EH&S. URL: [Link]

  • "Hazardous Material Use and Management: Aniline", Rutgers University REHS. URL: [Link]

  • "Hazardous Substance Fact Sheet: Aniline", New Jersey Department of Health. URL: [Link]

  • "Safety Data Sheet: Aniline", Carl Roth. URL: [Link]

  • "2-[2-(1H-imidazol-1-yl)ethoxy]aniline | CAS 464913-73-3", American Elements. URL: [Link]

  • "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater", NIH PMC. URL: [Link]

  • "SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography", US EPA. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Advanced Safety and Operational Guide: Handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline Handling bifunctional aromatic building blocks requires moving beyond generic safety protocols. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Handling bifunctional aromatic building blocks requires moving beyond generic safety protocols. 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS: 464913-73-3) is a highly specialized compound utilized in advanced drug discovery and chemical synthesis[1]. Because it contains both an aniline and an imidazole moiety, it presents a complex, dual-hazard profile that demands strict, self-validating operational controls.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during handling, decontamination, and disposal.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand why the chemical is dangerous. The toxicity of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline is driven by its distinct functional groups:

  • The Aniline Threat (Systemic Asphyxiation): Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate intact skin and respiratory epithelia. Once absorbed, hepatic cytochrome P450 enzymes catalyze the N-hydroxylation of the amine, forming N-phenylhydroxylamine[2]. This toxic metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[3]. Methemoglobin cannot bind or transport oxygen, leading to insidious cellular hypoxia, cyanosis, and in severe cases, fatal asphyxiation ([3]). Chronic exposure is also strongly linked to hemolytic anemia and severe splenic toxicity ().

  • The Imidazole Threat (Corrosion & Sensitization): The basic, nucleophilic nature of the imidazole ring makes this compound a severe ocular and dermal irritant. It also acts as a skin sensitizer; repeated sub-acute exposures can trigger irreversible allergic contact dermatitis[2].

G A 2-[2-(1H-imidazol-1-yl) ethoxy]aniline B Hepatic CYP450 (N-hydroxylation) A->B Absorption C N-phenylhydroxylamine Metabolite B->C Oxidation D Hemoglobin Fe(II) Oxidation to Fe(III) C->D Bloodstream E Methemoglobinemia (Cellular Hypoxia) D->E O2 Binding Blocked

Mechanistic pathway of aniline-induced methemoglobinemia.

Primary PPE Requirements (The "Armor")

Standard laboratory PPE is fatally insufficient for aniline derivatives. Because anilines rapidly permeate standard latex and thin nitrile, specialized barrier materials are mandatory to prevent systemic absorption.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Butyl rubber gloves (Outer) over Nitrile (Inner)Outer: >0.3 mm thicknessInner: >0.11 mm thicknessAniline permeates standard latex in <5 mins. Butyl rubber provides >480 min breakthrough time against aromatic amines.
Eye Protection Indirect-vented chemical splash gogglesANSI Z87.1+ CertifiedImidazole moieties cause severe ocular damage; indirect vents prevent aerosolized powder from bypassing the seal.
Body Protection Tyvek® sleeves over a Flame-Retardant (FR) lab coatPermeation rate: <0.1 µg/cm²/minPrevents microscopic dust accumulation on porous cotton lab coats, eliminating the risk of chronic dermal exposure.
Respiratory N95/P100 Particulate Respirator99.97% filtration efficiencyRequired only if weighing outside a hood (not recommended). Prevents inhalation of aerosolized micro-particles.

Operational Plan: Self-Validating Handling Protocol

Every step in handling this compound must include a validation check to ensure the safety system has not failed.

Step 1: Pre-Operational Environmental Validation

  • Action: Conduct all handling, weighing, and solvent transfers inside a certified chemical fume hood.

  • Validation Check: Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It must actively pull inward, visually confirming a face velocity between 80–120 feet per minute (fpm).

Step 2: PPE Donning & Integrity Testing

  • Action: Don the FR lab coat, Tyvek sleeves, goggles, and double gloves (nitrile inner, butyl outer).

  • Validation Check: Perform a "roll test" on the outer butyl gloves before putting them on. Trap air in the glove and roll the cuff tightly to pressurize the fingers. Submerge in water or listen closely to verify the absence of microscopic pinholes.

Step 3: Chemical Weighing & Static Control

  • Action: Use an analytical balance enclosed within the fume hood. Use anti-static weigh boats to prevent the fine powder from aerosolizing due to static repulsion.

  • Validation Check: Bring a spatula near the powder. If the powder clings erratically to the metal, static forces are too high. Stop immediately and neutralize the environment using an anti-static gun (e.g., Zerostat) before proceeding.

Step 4: In-Hood Dissolution

  • Action: Dissolve the compound in your target solvent (e.g., DMSO, Dichloromethane) immediately after weighing.

  • Validation Check: Visually confirm 100% dissolution. Do not remove the sealed vial from the fume hood while the chemical still exists as a dispersible powder.

Workflow Step1 1. Fume Hood Validation (Flow >80 fpm) Step2 2. PPE Donning (Butyl Gloves, Goggles) Step1->Step2 Step3 3. Chemical Weighing (Anti-static Control) Step2->Step3 Step4 4. Solvent Addition (In-hood Dissolution) Step3->Step4 Step5 5. Decontamination (10% Bleach Oxidation) Step4->Step5 Step6 6. Waste Segregation (High-Temp Incineration) Step5->Step6

Self-validating operational workflow for handling toxic aromatic amines.

Decontamination and Disposal Plan

Aniline derivatives leave invisible, highly toxic residues that can persist on benchtops and balances. Standard soap and water will only spread the lipophilic contamination.

Decontamination Protocol:

  • Solvent Wipe: Wipe down the balance pan, spatulas, and hood surface with a Kimwipe heavily dampened with a compatible solvent (e.g., Isopropanol or Ethanol) to dissolve the compound.

  • Oxidative Destruction: Follow up immediately with a 10% sodium hypochlorite (bleach) solution wipe. Causality: Bleach chemically oxidizes the residual aromatic amines into highly water-soluble, significantly less toxic byproducts.

  • Final Rinse: Wipe the area with distilled water to remove corrosive bleach residues, followed by a dry wipe.

Waste Segregation & Disposal:

  • Segregation: Never mix aniline/imidazole waste with acidic waste streams. The basic amine and imidazole groups can react violently and exothermically with concentrated acids.

  • Labeling: Clearly label the waste container as "Toxic Organic Waste - Contains Aromatic Amines (Methemoglobinemia Hazard)."

  • Destruction: Route all contaminated solid waste (gloves, weigh boats, Kimwipes) and liquid waste for high-temperature incineration . This is the only EPA-approved method for halogenated/nitrogenous organic waste to prevent severe aquatic toxicity in the environment.

References

  • Molport. "2-[2-(1H-imidazol-1-yl)ethoxy]aniline; CAS 464913-73-3". Molport Chemical Database. URL:[Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Aniline Acute Exposure Guideline Levels". National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

  • Health Canada. "Aniline - Toxicity and Health Impacts". Government of Canada. URL:[Link]

  • Federal Institute for Risk Assessment (BfR). "Toxicology of Aniline and Methemoglobinemia Mechanisms". URL:[Link]

Sources

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